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Foundational

An In-depth Technical Guide to 5-Methoxythiazole-2-carboxylic Acid: Structure, Analysis, and Applications

Introduction 5-Methoxythiazole-2-carboxylic acid is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxythiazole-2-carboxylic acid is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a core structural motif in numerous pharmacologically active molecules, valued for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The incorporation of a methoxy group and a carboxylic acid moiety at the 5- and 2-positions, respectively, provides specific electronic and steric properties, making it a versatile building block for the synthesis of novel therapeutic agents.[3][4]

This guide offers a comprehensive technical overview of 5-Methoxythiazole-2-carboxylic acid, from its fundamental chemical structure to detailed protocols for its spectroscopic analysis. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for the characterization and quality control of this compound in a research setting.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation of all subsequent experimental work. The structural and physical characteristics of 5-Methoxythiazole-2-carboxylic acid dictate its reactivity, solubility, and spectroscopic behavior.

IUPAC Name: 5-Methoxy-1,3-thiazole-2-carboxylic acid Molecular Formula: C₅H₅NO₃S Molecular Weight: 159.16 g/mol

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: 2D Structure of 5-Methoxythiazole-2-carboxylic acid.

Table 1: Physicochemical Properties of 5-Methoxythiazole-2-carboxylic Acid and Related Analogs

Property Predicted/Reported Value Rationale/Reference
Appearance White to off-white solid/crystalline powder. Typical appearance for similar thiazole carboxylic acids.[3][5]
Boiling Point ~317 °C (Predicted) Based on prediction for the isomeric 5-Methylthiazole-2-carboxylic acid.[6]
pKa ~0.65 (Predicted) Based on prediction for the isomeric 5-Methylthiazole-2-carboxylic acid.[6]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol). Carboxylic acids exhibit limited water solubility, which increases in organic solvents.[5][6]

| Storage | Store in a cool, dark, dry place, under an inert atmosphere. Freezer storage (-20°C) is recommended for long-term stability. | Standard conditions to prevent degradation of heterocyclic compounds.[6][7] |

Plausible Synthetic Pathway: Ester Hydrolysis

The synthesis would likely begin with the creation of a methyl or ethyl ester of 5-methoxythiazole-2-carboxylic acid. This ester could then be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification to yield the final carboxylic acid product.[8][10]

G

Comprehensive Spectroscopic Analysis

The structural elucidation and purity assessment of 5-Methoxythiazole-2-carboxylic acid rely on a combination of modern spectroscopic techniques. The following sections provide validated protocols and expected data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise connectivity of atoms within the molecule by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample.[11]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.[11][12]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8][12] Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[12]

Expected ¹H NMR Data: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet far downfield.[13]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
COOH 10.0 - 13.0 Broad Singlet 1H The acidic proton of a carboxylic acid is characteristically found in this region and is often broad due to hydrogen bonding and exchange.[12][13]
H-4 (Thiazole ring) 7.0 - 7.5 Singlet 1H Protons on heterocyclic aromatic rings appear in this region. The specific shift is influenced by the adjacent methoxy group.[8]

| -OCH₃ (Methoxy) | 3.9 - 4.2 | Singlet | 3H | Methoxy group protons typically resonate in this range.[8][14] |

Expected ¹³C NMR Data: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield.[13]

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxyl) 160 - 165 The carbonyl carbon of a thiazole carboxylic acid is expected in this region.[8][12]
C-2 (Thiazole ring) 158 - 162 The carbon atom attached to both sulfur and nitrogen in the thiazole ring.[8][15]
C-5 (Thiazole ring) 150 - 155 The carbon atom bearing the methoxy group is significantly deshielded.[8][15]
C-4 (Thiazole ring) 100 - 105 The carbon atom adjacent to the methoxy-substituted carbon.[8][15]

| -OCH₃ (Methoxy) | 55 - 60 | The carbon of the methoxy group.[8] |

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Table 4: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][13]
C-H stretch (Aromatic/Methyl) 2950 - 3100 Medium-Weak Aromatic C-H from the thiazole ring and aliphatic C-H from the methoxy group. May be obscured by the broad O-H stretch.[13]
C=O stretch (Carboxylic Acid) 1700 - 1725 Strong A strong, sharp peak indicative of the carbonyl group in a conjugated carboxylic acid.[8][11]
C=N / C=C stretch (Thiazole) 1450 - 1620 Medium-Strong Multiple bands are expected for the aromatic ring stretching vibrations.[11]

| C-O stretch (Carboxyl/Methoxy) | 1210 - 1320 | Strong | Strong absorption from the C-O single bonds of the carboxylic acid and the ether linkage.[8][11] |

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole). Acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[8]

Table 5: Predicted Mass Spectrometry Fragmentation (Negative Ion Mode, ESI)

m/z Value Predicted Fragment Ion Notes
158.00 [M-H]⁻ The deprotonated molecular ion is expected to be the base peak in negative ESI mode.

| 114.01 | [M-H - CO₂]⁻ | Represents the loss of carbon dioxide (44 Da) from the carboxyl group, a very common fragmentation pathway for carboxylic acids.[11] |

Applications and Safety Considerations

Relevance in Drug Development

Thiazole-containing compounds are integral to medicinal chemistry. They are recognized as "privileged structures" due to their presence in a wide array of bioactive molecules. The thiazole ring can act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and hydrophobic interactions with biological targets.[4] Derivatives of thiazolecarboxylic acids serve as key intermediates in the synthesis of agents with potential anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The specific substitution pattern of 5-Methoxythiazole-2-carboxylic acid makes it a valuable synthon for creating libraries of novel compounds for high-throughput screening.

Safety and Handling

As a laboratory chemical, proper safety protocols must be followed. While specific toxicity data for this exact compound is limited, information from related thiazole derivatives provides a basis for safe handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe dust.[17] Ensure adequate ventilation in the work area or use a chemical fume hood.[16][19] Wash hands thoroughly after handling.[18]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from strong oxidizing agents.[17][18] For long-term preservation, storage in a freezer at -20°C is recommended.[6][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16][17]

Conclusion

5-Methoxythiazole-2-carboxylic acid is a compound of significant synthetic utility. This guide provides a robust framework for its unambiguous identification and characterization. The detailed protocols for NMR, IR, and MS analysis, coupled with predicted data tables, offer researchers a reliable and self-validating system for quality assessment. By adhering to these methodologies and safety guidelines, scientists can confidently utilize this versatile building block in the pursuit of novel chemical entities for drug discovery and development.

References

  • BASF. (2025, November 26). Safety Data Sheet.
  • TCI AMERICA. (2018, July 6). Spectrum Chemical.
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  • Fisher Scientific. (2010, October 12). 2 - SAFETY DATA SHEET.
  • Unknown. (2021, November 25). Material Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-Methylthiazole-2-carboxylic acid CAS#: 61291-21-2.
  • ChemicalBook. (2025, August 16). 5-Methylthiazole-2-carboxylic acid | 61291-21-2.
  • ChemicalBook. (n.d.). 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0243798).
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  • Benchchem. (n.d.). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
  • Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • ChemBK. (2024, April 9). 5-Methyl-1,3-thiazole-2-carboxylic acid.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide.
  • ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid.
  • Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid.
  • BLD Pharm. (n.d.). 61291-21-2|5-Methylthiazole-2-carboxylic acid.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Tzankova, V., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI.
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
  • Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Kumar, R., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

Sources

Exploratory

5-Methoxythiazole-2-carboxylic acid CAS number and identification

An In-depth Technical Guide to the Identification and Characterization of 5-Methoxythiazole-2-carboxylic Acid Abstract: This technical guide provides a comprehensive methodological framework for the synthesis, identifica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification and Characterization of 5-Methoxythiazole-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive methodological framework for the synthesis, identification, and characterization of 5-Methoxythiazole-2-carboxylic acid. As this compound is not widely cataloged in chemical databases and lacks extensive published experimental data, this document serves as a predictive and procedural resource for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry and drawing upon analytical data from structurally analogous compounds, this guide details plausible synthetic routes and outlines a rigorous, self-validating analytical workflow for structural elucidation and purity assessment. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), with an emphasis on the scientific rationale behind experimental design and parameter selection.

Compound Identification and Physicochemical Properties

The foundational step in any chemical workflow is the unambiguous identification of the molecule of interest. While 5-Methoxythiazole-2-carboxylic acid does not currently have an assigned CAS number in major public databases, its identity can be defined by its structure and nomenclature.

1.1. Nomenclature and Identifiers

  • IUPAC Name: 5-methoxy-1,3-thiazole-2-carboxylic acid

  • Molecular Formula: C₅H₅NO₃S

  • Synonyms: 5-methoxy-2-carboxythiazole

1.2. Chemical Structure

Chemical structure of 5-Methoxythiazole-2-carboxylic acid (Note: Image is a representation of the chemical structure.)

1.3. Predicted Physicochemical Data The following table summarizes key physicochemical properties, which are calculated based on the compound's structure. These values are crucial for designing experiments, including selecting appropriate solvent systems for synthesis, purification, and analysis.

PropertyPredicted ValueRationale and Significance
Molecular Weight 159.16 g/mol Essential for mass spectrometry and stoichiometric calculations in synthesis.
Exact Mass 159.0041 DaCritical for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
pKa (acidic) ~2.5 - 3.5The electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylic proton. This value influences buffer selection for HPLC and extraction procedures.
XLogP3 ~1.0Indicates moderate lipophilicity, suggesting good solubility in polar organic solvents like methanol and acetonitrile, and limited solubility in water. This guides the choice of HPLC and extraction solvents.
Hydrogen Bond Donors 1 (from -COOH)Influences intermolecular interactions, solubility, and crystal packing.
Hydrogen Bond Acceptors 4 (N, S, C=O, -OCH₃)Affects solubility in protic solvents and potential for biological interactions.

Synthesis and Purification Workflow

While no specific synthesis is published, a plausible route can be designed based on well-established thiazole formation reactions, such as the Hantzsch synthesis or modifications thereof. The subsequent purification is critical for obtaining material suitable for analytical characterization.

2.1. Plausible Synthetic Approach A common strategy for constructing substituted thiazole-2-carboxylic acids involves the reaction of a thioamide with an α-halocarbonyl compound. For this specific target, a potential precursor would be a derivative of thioglycolic acid. The methoxy group could be introduced either before or after the formation of the thiazole ring.

2.2. General Purification Workflow The rationale for this multi-step process is to systematically remove unreacted starting materials, reaction by-products, and inorganic salts. The choice of an acidic aqueous wash is designed to keep the target compound protonated and preferentially soluble in the organic phase, while a basic wash would deprotonate it, risking transfer to the aqueous layer.

Caption: General workflow for the purification of the target compound.

Structural Elucidation and Quality Control

A multi-technique analytical approach is essential to unambiguously confirm the chemical structure and ensure the compound meets the high purity standards required for research and development. This represents a self-validating system where orthogonal methods provide complementary and confirmatory evidence.

Caption: Orthogonal analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this molecule, we expect one aromatic proton on the thiazole ring, whose chemical shift will be influenced by the adjacent methoxy and the distant carboxylic acid groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar carboxylic acids and because the acidic proton of the -COOH group is often observable as a broad singlet.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

Predicted Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H 12.0 - 14.0Broad SingletCarboxylic acid proton, exchangeable with D₂O.
~7.5 - 7.8SingletThiazole C4-H. Its precise shift is influenced by the electron-donating -OCH₃ at C5 and the electron-withdrawing -COOH at C2.
~3.9 - 4.1SingletMethoxy (-OCH₃) protons.
¹³C ~160 - 165SingletCarboxylic acid carbonyl carbon (C=O).
~165 - 170SingletThiazole C5, highly deshielded due to attachment to both S and the electron-donating -OCH₃ group.
~145 - 150SingletThiazole C2, deshielded by attachment to N, S, and the -COOH group.
~110 - 115SingletThiazole C4, shielded relative to other ring carbons.
~58 - 62SingletMethoxy (-OCH₃) carbon.
Mass Spectrometry (MS)

Expertise & Rationale: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the method of choice for confirming the elemental composition. ESI is a soft ionization technique suitable for polar, non-volatile molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion. Analysis in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.[1]

Step-by-Step Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical exact mass (159.0041 for C₅H₅NO₃S). The mass accuracy should be within 5 ppm to confidently confirm the elemental formula.

Expected Fragmentation Patterns: The fragmentation pattern provides a fingerprint that supports the proposed structure.[2][3]

  • [M-H]⁻ at m/z 158.00: The most abundant ion in negative mode.

  • Loss of CO₂ (decarboxylation): A major fragment from the [M-H]⁻ ion, resulting in a peak at m/z 114.01 . This is a classic fragmentation pathway for carboxylic acids.

  • Loss of CH₃ from methoxy: Fragmentation of the [M+H]⁺ ion may show a loss of a methyl radical, leading to a fragment.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is a direct indicator of the molecular bonds, and for this compound, we are particularly interested in verifying the carboxylic acid and methoxy groups, as well as the vibrations of the thiazole ring.[4][5]

Step-by-Step Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dry, purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Key Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic acid
~1700 - 1725C=O stretchCarboxylic acid (dimer)
~1600 - 1650C=N stretchThiazole ring
~1500 - 1580C=C stretchThiazole ring
~1250 - 1300C-O stretch (asymmetric)Methoxy group
~1020 - 1080C-O stretch (symmetric)Methoxy group

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC with UV detection is the industry-standard method for determining the purity of small molecule drug candidates and research chemicals. A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on polarity. The acidic nature of the target compound requires the addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase. This suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention time.[6][7]

Step-by-Step HPLC-UV Protocol:

  • System Preparation:

    • Column: C18, 2.5-5 µm particle size, ~4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength determined by a UV scan (e.g., ~270-280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Method: A gradient elution is recommended to ensure any impurities with significantly different polarities are eluted and observed.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis and Trustworthiness:

    • Injection: Inject 5-10 µL of the sample.

    • Data Integration: Integrate all peaks in the chromatogram.

    • Purity Calculation: Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired for high-quality research compounds.

    • System Suitability: To ensure the trustworthiness of the result, perform system suitability tests, including multiple injections of a standard to check for reproducibility of retention time and peak area (RSD < 2%).

Conclusion

This guide provides a robust, scientifically-grounded framework for the synthesis, purification, and comprehensive characterization of 5-Methoxythiazole-2-carboxylic acid. By employing an orthogonal suite of modern analytical techniques—NMR for structural mapping, HRMS for elemental confirmation, IR for functional group verification, and HPLC for purity assessment—researchers can proceed with confidence in the identity and quality of this molecule. The predictive data and detailed protocols herein serve as an essential resource for enabling the exploration of this compound in chemical and pharmaceutical research.

References

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  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]

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  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). MDPI. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]

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Foundational

Reactivity of the methoxy group on the thiazole ring

The Thiazole Methoxy Motif: Electronic Modulation and Synthetic Utility in Drug Design Abstract The methoxythiazole moiety represents a pivotal scaffold in modern medicinal chemistry, serving as both a stable pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

The Thiazole Methoxy Motif: Electronic Modulation and Synthetic Utility in Drug Design

Abstract

The methoxythiazole moiety represents a pivotal scaffold in modern medicinal chemistry, serving as both a stable pharmacophore and a versatile synthetic handle. While the thiazole ring is inherently electron-deficient, the introduction of a methoxy group (


) fundamentally alters its electrostatic potential surface (ESP) and reactivity profile. This guide analyzes the position-dependent reactivity of the methoxy group (C2 vs. C4/C5), detailing its role in directing electrophilic aromatic substitution (EAS), facilitating directed ortho-metalation (DoM), and serving as a masked hydroxyl group for late-stage diversification.

Electronic Structure & Reactivity Profile

The thiazole ring is characterized by the interplay between the electron-donating sulfur atom and the electron-withdrawing imine nitrogen. This creates a dipole that renders the C2 position naturally electron-deficient (nucleophilic susceptibility) and the C5 position relatively electron-rich (electrophilic susceptibility).

The methoxy substituent perturbs this system through two opposing vectors:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the

    
    -framework, deactivating the ring slightly.
    
  • Resonance Donation (+M): The oxygen lone pair donates

    
    -electron density into the ring system.
    

Position-Dependent Modulation:

  • 2-Methoxythiazole: The methoxy group at C2 is adjacent to both heteroatoms. Its +M effect delocalizes electron density primarily to N3 and C5 . This makes C5 the "hotspot" for electrophilic attack, enhancing the natural regioselectivity of the thiazole ring.

  • 4-Methoxythiazole: This isomer is less common but highly reactive. The methoxy group activates C5 strongly (analogous to ortho-activation in benzene), making it susceptible to mild electrophiles.

  • 5-Methoxythiazole: Placing the donor at C5 activates C4 and C2 . This reverses the typical inertness of the C4 position, opening new synthetic pathways.

Reactivity of 2-Methoxythiazole

The 2-methoxy congener is the most widely utilized in drug discovery (e.g., precursors to fatty acid amide hydrolase inhibitors or FIH inhibitors). Its reactivity is defined by three primary transformations.

Nucleophilic Aromatic Substitution ( ) & Synthesis

The 2-methoxy group is typically installed via


 on 2-halo- or 2-nitrothiazoles.
  • Mechanism: Addition-Elimination. The ring nitrogen stabilizes the Meisenheimer-like anionic intermediate.

  • Displacement of Methoxy: While

    
     is a poor leaving group, it can be displaced by highly nucleophilic amines or thiols if the ring is further activated by an electron-withdrawing group (EWG) at C5 (e.g., 
    
    
    
    ,
    
    
    ). In the absence of an EWG, the ether linkage is robust, making it a stable protecting group.
Directed Lithiation (Regioselectivity)

Lithiation of unsubstituted thiazole occurs exclusively at C2 (


). When C2 is blocked by a methoxy group, the regioselectivity shifts.
  • Site of Deprotonation: Lithiation of 2-methoxythiazole occurs predominantly at C5 .

  • Rationale: C5 is

    
     to the sulfur atom, which stabilizes the carbanion via 
    
    
    
    -orbital participation (or
    
    
    polarization). While the methoxy oxygen could theoretically direct to C4 (via chelation), the thermodynamic acidity of the C5 proton dominates.
  • Application: This allows for the sequential introduction of electrophiles at C5, followed by C2-modification (via hydrolysis of the methoxy group).

Demethylation: Unmasking the Thiazolone

The 2-methoxythiazole moiety is often a "masked" form of 2-hydroxythiazole (which exists primarily as the thiazol-2(3H)-one tautomer).

  • Reagents:

    
     (standard), Pyridine
    
    
    
    HCl (high temp), or TMSI.
  • Drug Design Context: This transformation is critical in converting lipophilic precursors into polar, hydrogen-bond-donating pharmacophores (e.g., in the synthesis of N-hydroxythiazole inhibitors for hypoxia-inducible factor prolyl hydroxylases).

Experimental Protocols

Protocol A: Synthesis of 2-Methoxythiazole ( )

A self-validating protocol for generating the core scaffold.

  • Setup: Charge a flame-dried round-bottom flask with 2-bromothiazole (1.0 equiv) and anhydrous MeOH (0.5 M concentration).

  • Reagent Addition: Add NaOMe (1.2 equiv, 25% wt in MeOH) dropwise at 0°C under

    
    .
    
  • Reaction: Reflux at 65°C for 4–6 hours. Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). Product is less polar than starting material.

  • Workup: Cool to RT. Quench with saturated

    
    .[1] Remove MeOH in vacuo. Extract with 
    
    
    
    (3x).
  • Purification: Distillation (bp ~50°C at 15 mmHg) or silica plug.

    • Yield Expectation: >85%.

Protocol B: C5-Lithiation and Functionalization

Methodology for introducing carbon scaffolds at the C5 position.

  • Solvent System: Dissolve 2-methoxythiazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone).

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Critical Step: Stir at -78°C for 30–45 mins. The solution typically turns yellow/orange, indicating anion formation.

  • Electrophile Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) (1.2 equiv) neat or in THF.
  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add water or sat.

    
    . Extract with EtOAc.
    
Protocol C: Demethylation to Thiazolone
  • Reagent: Dissolve substrate in anhydrous DCM at -78°C.

  • Addition: Add

    
      (2.0 equiv, 1.0 M in DCM) slowly.
    
  • Progression: Warm to 0°C and stir for 2 hours.

  • Quench: Caution: Exothermic. Quench with MeOH at -78°C, then add water.

  • Isolation: The product (thiazolone) is often amphoteric. Adjust pH to ~6–7 for extraction or filtration.

Comparative Data: Substituent Effects

SubstituentPrimary Activation Site (EAS)Lithiation SiteNucleophilic SusceptibilityElectronic Effect
H (Unsubst.) C5 (Weak)C2C2 (Moderate)N/A
2-OMe C5 (Strong) C5 C2 (Low/Resistant)+M, -I
4-OMe C5 (Very Strong)C2 (if open)C2 (Moderate)+M (Ortho-like)
5-OMe C4 (and C2)C2C4 (Low)+M (Ortho-like)

Visualizing Reaction Pathways

The following diagram illustrates the divergent pathways available to the 2-methoxythiazole scaffold, highlighting the "fork in the road" between functionalization and deprotection.

ThiazoleReactivity cluster_legend Reaction Types Start 2-Methoxythiazole Lithiation 5-Lithio-2-methoxythiazole (Intermediate) Start->Lithiation n-BuLi, THF, -78°C (C5 Deprotonation) Product_OH Thiazol-2(3H)-one (Demethylation) Start->Product_OH BBr3, DCM (Ether Cleavage) Product_SNAr 2-Aminothiazole (Forcing Conditions) Start->Product_SNAr R-NH2, Heat (Activated Systems Only) Product_EAS 5-Substituted-2-methoxythiazole Lithiation->Product_EAS Electrophile (E+) C-C Bond Formation C-C Bond Formation Deprotection Deprotection

Caption: Divergent synthetic utility of 2-methoxythiazole: C5-functionalization via lithiation vs. C2-deprotection to thiazolone.

Case Study: FIH Inhibitors

Context: Factor Inhibiting HIF (FIH) is an asparaginyl hydroxylase. Inhibitors are sought for treating anemia and ischemia. Chemistry: Researchers utilized the 2-methoxythiazole scaffold as a precursor.

  • Synthesis: 2-bromothiazole was converted to 2-methoxythiazole.

  • Functionalization: Lithiation at C5 allowed the introduction of a carbonyl side chain (mimicking the 2-oxoglutarate cofactor).

  • Final Step: Demethylation with

    
     yielded the N-hydroxythiazole  (tautomer of thiazolone), which chelates the active site Iron (Fe[II]).
    Significance: The methoxy group protected the chelating oxygen during the harsh C-C bond formation steps.
    

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. Retrieved from

  • Organic Reactions. (2011). Heteroatom-Facilitated Lithiations. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Retrieved from

  • Royal Society of Chemistry. (2010). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating 5-Methoxythiazole-2-carboxylic Acid in Prostate Cancer Research

Forward: Charting a New Course in Prostate Cancer Therapeutics Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents that can overcome resistance and offer impro...

Author: BenchChem Technical Support Team. Date: February 2026

Forward: Charting a New Course in Prostate Cancer Therapeutics

Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents that can overcome resistance and offer improved patient outcomes. While the therapeutic landscape is continually evolving, the exploration of new chemical scaffolds is paramount to identifying next-generation treatments. This document outlines a comprehensive research roadmap for the investigation of 5-Methoxythiazole-2-carboxylic acid , a compound of interest, in the context of prostate cancer.

It is critical to note that, as of the date of this publication, there is no established body of research directly linking 5-Methoxythiazole-2-carboxylic acid to prostate cancer. Therefore, this guide is presented as a forward-looking framework for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and a proposed project workflow to rigorously evaluate the potential of this compound as a novel anti-prostate cancer agent. Our approach is grounded in established methodologies for cancer research and drug discovery, providing a solid foundation for a pioneering investigation.

Scientific Rationale: Why Investigate 5-Methoxythiazole-2-carboxylic Acid?

The decision to investigate a novel compound in a specific disease context must be built upon a strong scientific rationale. While direct evidence is lacking, the structural features of 5-Methoxythiazole-2-carboxylic acid suggest a plausible, albeit hypothetical, basis for its potential anti-neoplastic activity in prostate cancer.

  • The Thiazole Scaffold: The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs with diverse biological activities, including anti-cancer agents. Thiazole derivatives have been shown to exhibit anti-proliferative effects in various cancer cell lines. For instance, a new chemical series of 2-amino-5-arylmethyl-1,3-thiazole derivatives was identified to have antiproliferative activity on the DU-145 human prostate carcinoma cell line[1].

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group can influence the compound's pharmacokinetic properties and provides a handle for potential chemical modifications to improve potency and selectivity.

  • The Methoxy Group: Methoxy groups are common in many biologically active molecules and can play a role in metabolic stability and target engagement. Interestingly, a related compound, methoxyacetic acid, has been shown to suppress prostate cancer cell growth by inducing growth arrest and apoptosis[2][3].

Based on these structural alerts, we hypothesize that 5-Methoxythiazole-2-carboxylic acid may exert anti-cancer effects on prostate cancer cells through one or more of the following mechanisms:

  • Induction of apoptosis (programmed cell death).

  • Inhibition of cell cycle progression.

  • Interference with key signaling pathways implicated in prostate cancer progression (e.g., androgen receptor signaling, PI3K/Akt pathway).

The following sections provide a detailed roadmap for testing this hypothesis.

Proposed Research Workflow

A phased approach is recommended to systematically evaluate the potential of 5-Methoxythiazole-2-carboxylic acid. This workflow ensures that resources are utilized efficiently and that decisions to advance the project are based on robust data.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation a Compound Acquisition & Characterization b Cell Viability Assays (MTT, CellTiter-Glo) a->b c Determination of IC50 Values b->c d Apoptosis Assays (Annexin V/PI, Caspase-Glo) c->d If IC50 is promising e Cell Cycle Analysis (Flow Cytometry) c->e If IC50 is promising g Migration & Invasion Assays (Transwell Assay) c->g If IC50 is promising f Western Blotting for Key Signaling Proteins d->f e->f h Xenograft Mouse Model (e.g., PC-3 or LNCaP cells) f->h If promising in vitro data i Toxicity Studies h->i j Efficacy Studies (Tumor Growth Inhibition) h->j

Caption: Proposed research workflow for the evaluation of 5-Methoxythiazole-2-carboxylic acid in prostate cancer.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized as needed.

Cell Culture

A panel of prostate cancer cell lines should be used to account for the heterogeneity of the disease.

Cell LineAndrogen SensitivityKey FeaturesRecommended Culture Medium
LNCaP Androgen-sensitiveExpresses mutated androgen receptor (T877A) and PSA.[4][5]RPMI-1640 + 10% FBS + 1% Pen/Strep
PC-3 Androgen-insensitiveHigh metastatic potential, does not express PSA.[6]F-12K + 10% FBS + 1% Pen/Strep
DU-145 Androgen-insensitiveDoes not express androgen receptor or PSA.[5]MEM + 10% FBS + 1% Pen/Strep
RWPE-1 Non-tumorigenicImmortalized normal prostate epithelial cell line (control).[2]Keratinocyte Serum-Free Medium + supplements
Protocol: Cell Viability Assay (MTT)

Objective: To determine the effect of 5-Methoxythiazole-2-carboxylic acid on the viability of prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cell lines (LNCaP, PC-3, DU-145) and a control cell line (RWPE-1)

  • Complete culture medium

  • 96-well plates

  • 5-Methoxythiazole-2-carboxylic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methoxythiazole-2-carboxylic acid in culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO, at the same concentration as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • 5-Methoxythiazole-2-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates.

    • Incubate for 24 hours.

    • Treat the cells with 5-Methoxythiazole-2-carboxylic acid at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Signaling Pathway for Investigation

Based on common mechanisms of action for anti-cancer drugs, a potential signaling pathway that could be affected by 5-Methoxythiazole-2-carboxylic acid is the PI3K/Akt pathway, which is frequently dysregulated in prostate cancer.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation mTOR->Proliferation Growth Cell Growth mTOR->Growth Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis induces Compound 5-Methoxythiazole- 2-carboxylic acid Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway as a potential target for 5-Methoxythiazole-2-carboxylic acid in prostate cancer.

To investigate this, a Western blot analysis would be performed on lysates from treated and untreated prostate cancer cells, probing for the following proteins:

  • Total and phosphorylated Akt (p-Akt)

  • Total and phosphorylated mTOR (p-mTOR)

  • Downstream effectors such as p70S6K and 4E-BP1

  • Apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3

In Vivo Studies

Should the in vitro data demonstrate significant and specific anti-cancer activity, the next logical step would be to validate these findings in an animal model.

Model Selection:

  • Xenograft Models: The most common models involve the subcutaneous or orthotopic implantation of human prostate cancer cells into immunodeficient mice (e.g., nude or SCID mice).[7] PC-3 or DU-145 cells are often used for studying androgen-independent prostate cancer, while LNCaP cells can be used for androgen-dependent models.[4]

  • Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is directly implanted into mice, can better recapitulate the heterogeneity of human tumors.[7]

Study Design:

  • Toxicity Study: A preliminary study to determine the maximum tolerated dose (MTD) of 5-Methoxythiazole-2-carboxylic acid.

  • Efficacy Study:

    • Mice are inoculated with prostate cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives 5-Methoxythiazole-2-carboxylic acid (e.g., via intraperitoneal injection or oral gavage), while the control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Synthesis and Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of 5-Methoxythiazole-2-carboxylic acid as a potential therapeutic agent for prostate cancer. The proposed workflow, from in vitro screening to in vivo validation, is designed to be rigorous and data-driven. While the journey of drug discovery is long and challenging, the systematic exploration of novel chemical entities like 5-Methoxythiazole-2-carboxylic acid is essential for advancing the fight against prostate cancer.

Future work could involve structure-activity relationship (SAR) studies to optimize the lead compound, as well as more in-depth mechanistic studies to identify its direct molecular target(s). The path forward is one of careful and creative scientific inquiry, and this guide serves as the first step on that path.

References

  • Alvetex Scaffold Protocol: PC-3 Cell Line (Inserts and Plates) - REPROCELL. (n.d.). Retrieved February 16, 2026, from [Link]

  • Current mouse and cell models in prostate cancer research. (n.d.). Retrieved February 16, 2026, from [Link]

  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. (2009). Archiv der Pharmazie, 342(7), 420-427. [Link]

  • In Vivo Models for Prostate Cancer Research. (2022). Cancers, 14(21), 5321. [Link]

  • In vitro and in vivo model systems used in prostate cancer research. (2015). Journal of Biological Methods, 2(1), e17. [Link]

  • Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis. (2014). American Journal of Clinical and Experimental Urology, 2(4), 300-312. [Link]

  • Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of 2-aminothiazole-5-carboxylic acid phenylamide derivatives. (2021). Molecules, 26(5), 1449. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3757-3761. [Link]

Sources

Application

5-Methoxythiazole-2-carboxylic acid as a building block in organic synthesis

Executive Summary 5-Methoxythiazole-2-carboxylic acid (5-MT-2-CA ) represents a specialized "push-pull" heterocyclic scaffold. The electron-donating methoxy group at the C5 position, combined with the electron-withdrawin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxythiazole-2-carboxylic acid (5-MT-2-CA ) represents a specialized "push-pull" heterocyclic scaffold. The electron-donating methoxy group at the C5 position, combined with the electron-withdrawing carboxyl group at C2, creates a unique electronic profile valuable for tuning pKa, solubility, and metabolic stability in drug candidates.

However, this molecule presents a critical stability challenge : Thiazole-2-carboxylic acids are inherently prone to thermal decarboxylation. The presence of the electron-donating C5-methoxy group can exacerbate this lability under acidic conditions by increasing the basicity of the ring nitrogen, facilitating the zwitterionic intermediate required for CO₂ loss.

This guide provides validated protocols to harness this building block without destroying it, focusing on "Cold" Amide Coupling and Decarboxylative Cross-Coupling .

Chemical Profile & Stability Intelligence

PropertyDescription
Structure Thiazole ring with C2-COOH and C5-OCH₃
Electronic Character C2 (Carboxyl): Electron-deficient, prone to nucleophilic attack or decarboxylation.C5 (Methoxy): Electron-rich, activates ring towards electrophiles; increases ring basicity.[1]
Primary Risk Spontaneous Decarboxylation. Occurs at elevated temperatures (>60°C) or in acidic media.
Storage Store at -20°C under inert atmosphere (Ar/N₂). Avoid moisture.
Solubility Soluble in DMSO, DMF, MeOH. Sparingly soluble in DCM/Water.
The Decarboxylation Trap

Unlike benzoic acids, 2-heteroaryl carboxylic acids occupy a "metastable" state. The mechanism typically proceeds via protonation of the ring nitrogen (or zwitterion formation), followed by loss of CO₂ to generate an ylide or carbene-like intermediate that reprotonates.

Rule of Thumb:

  • Avoid: Refluxing in thionyl chloride (SOCl₂) or acidic hydrolysis at high temps.

  • Preferred: Activation at 0°C using mild coupling reagents (HATU, T3P) or mixed anhydrides.

Decision Framework: Choosing the Right Pathway

Before initiating synthesis, determine the role of the carboxyl group. Is it a permanent fixture (amide/ester) or a transient handle (radical precursor)?

G Start Starting Material: 5-Methoxythiazole-2-COOH Decision Target Functionality? Start->Decision Path_Amide Amide/Ester Linkage (Retain Carbonyl) Decision->Path_Amide Linker Design Path_Radical C-C Bond Formation (Lose Carbonyl) Decision->Path_Radical Scaffold Hopping Risk_Amide RISK: Thermal Decarboxylation SOLUTION: 'Cold' Activation Path_Amide->Risk_Amide Risk_Radical OPPORTUNITY: Radical Precursor SOLUTION: Minisci/Ag-Catalysis Path_Radical->Risk_Radical Product_Amide Peptidomimetics / Linkers Risk_Amide->Product_Amide Product_Heterocycle Biaryl Scaffolds Risk_Radical->Product_Heterocycle

Caption: Strategic decision tree for 5-Methoxythiazole-2-carboxylic acid utilization.

Application 1: "Cold" Amide Coupling Protocol

Objective: Synthesize an amide bond without triggering decarboxylation. Standard Reagents (Avoid): SOCl₂, Oxalyl Chloride (unless strictly <0°C), EDC/HOBt (often too slow). Recommended Reagents: HATU, T3P (Propylphosphonic anhydride), or Isobutyl chloroformate.

Protocol: HATU-Mediated Coupling

This method minimizes the lifetime of the activated ester and operates at low temperature.

Materials:

  • 5-MT-2-CA (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (Dichloromethane may dissolve the amine but not the acid well).

Step-by-Step:

  • Dissolution: In a flame-dried flask under Argon, dissolve 5-MT-2-CA in anhydrous DMF (0.1 M concentration).

  • Base Addition (Cold): Cool the solution to 0°C (ice bath). Add DIPEA dropwise. Note: The solution may darken slightly; this is normal for electron-rich thiazoles.

  • Activation: Add HATU in one portion. Stir at 0°C for 15–30 minutes. Do not let this stir for hours; the activated ester is reactive.

  • Coupling: Add the amine partner (dissolved in minimal DMF) dropwise at 0°C.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for the product mass [M+H]⁺. If you see a mass corresponding to [Amine + Thiazole - CO], decarboxylation has occurred.

  • Workup: Dilute with EtOAc, wash with cold 5% citric acid (mild acid wash prevents decomposition), then saturated NaHCO₃ and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Pro-Tip: If the amine is unreactive (e.g., an aniline), use T3P (50% in EtOAc) as the coupling agent with Pyridine as the base. T3P is notorious for low epimerization and mild conditions, ideal for sensitive acids.

Application 2: Decarboxylative Cross-Coupling (Minisci-Type)

Objective: Use the carboxyl group as a "handle" to attach the 5-methoxythiazole ring to another heterocycle (e.g., pyridine, quinoline) via a radical mechanism. Mechanism: Silver-catalyzed oxidative decarboxylation generates a nucleophilic radical at C2, which attacks an electron-deficient heterocycle.

Protocol: Ag/Persulfate Radical Alkylation

Materials:

  • 5-MT-2-CA (2.0 equiv) - Used in excess as the radical source.

  • Heterocycle Substrate (e.g., Lepidine, Pyridine derivative) (1.0 equiv)

  • AgNO₃ (0.2 equiv) - Catalyst

  • K₂S₂O₈ (2.0 equiv) - Oxidant

  • TFA (0.5 equiv) - Activates the substrate (optional)

  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water.

Step-by-Step:

  • Setup: Dissolve the Heterocycle Substrate in DCM (0.2 M) and add water (equal volume).

  • Addition: Add 5-MT-2-CA, AgNO₃, and TFA.

  • Initiation: Add K₂S₂O₈ in one portion.

  • Reaction: Stir vigorously at 40–50°C (mild heat is required here to drive the radical formation, unlike amide coupling).

    • Observation: Gas evolution (CO₂) indicates the radical is forming.

  • Completion: Monitor consumption of the Heterocycle Substrate by LC-MS.

  • Workup: Basify with aq. NaHCO₃, extract with DCM.

Synthesis of the Building Block (If not commercial)

If 5-MT-2-CA is unavailable, it is best synthesized fresh via Lithiation .

Route: 5-Methoxythiazole


 [Lithiation at C2] 

CO₂ Quench.
  • Precursor: 5-Methoxythiazole (commercially available or synthesized from 2-bromo-5-methoxythiazole).

  • Lithiation: Dissolve 5-methoxythiazole in anhydrous THF at -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Note: The C2 proton is the most acidic. The C5-OMe group directs lithiation to C2 via coordination, stabilizing the transition state.

  • Quench: Bubble excess dry CO₂ gas (from dry ice passed through a drying tube) into the solution at -78°C for 30 mins.

  • Workup: Allow to warm to RT. Quench with water.[2][3][4][5] Acidify aqueous layer to pH 3–4 with 1M HCl (carefully!). Extract with EtOAc.[4]

    • Critical: Do not acidify to pH < 1, as decarboxylation may accelerate.

References

  • Thiazole Carboxylic Acid Stability:J. Chem. Soc., Perkin Trans. 2, 2002, 1419.
  • Minisci Reaction of Azoles: Chem. Sci., 2014 , 5, 260-266. Link (Direct functionalization of azoles using carboxylic acids).

  • Amide Coupling with Heterocycles:ChemCatChem, 2023, 15, e202201389. (Optimized coupling for electron-deficient amines and heterocyclic acids).
  • Synthesis of 5-substituted thiazoles: J. Org. Chem., 2016 , 81, 7250.[2] (General methodologies for thiazole functionalization).

  • T3P Coupling Reagent:Org. Process Res. Dev., 2009, 13, 900.

Sources

Method

Coupling agents for 5-Methoxythiazole-2-carboxylic acid in peptide synthesis

Application Note: High-Efficiency Coupling of 5-Methoxythiazole-2-Carboxylic Acid in Peptide Synthesis Executive Summary The incorporation of 5-Methoxythiazole-2-carboxylic acid into peptide backbones presents a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 5-Methoxythiazole-2-Carboxylic Acid in Peptide Synthesis

Executive Summary

The incorporation of 5-Methoxythiazole-2-carboxylic acid into peptide backbones presents a distinct set of synthetic challenges compared to standard amino acids. Unlike aliphatic amino acids, thiazole-2-carboxylic acids are inherently unstable, prone to thermal decarboxylation , and exhibit sluggish reactivity due to the electronic deactivation of the carboxylate by the adjacent heteroatoms.

This guide provides a validated protocol to overcome these barriers. The core strategy relies on low-temperature activation to suppress decarboxylation and the use of high-velocity uronium/aminium coupling agents (HATU) to outcompete decomposition pathways. We also analyze the electronic impact of the C5-methoxy group, which acts as an Electron Donating Group (EDG), potentially increasing the basicity of the thiazole nitrogen and altering the decarboxylation kinetics.

Chemical Analysis & Mechanistic Insight

The "Decarboxylation Trap"

The primary failure mode when coupling thiazole-2-carboxylic acids is the loss of carbon dioxide before the amide bond is formed. This reaction is often acid-catalyzed or thermally induced.

  • Mechanism: The reaction typically proceeds via the protonation of the thiazole nitrogen (forming a zwitterion) or through a cyclic transition state. The carboxylate loses

    
    , generating a transient ylide/carbene species at the C2 position, which is subsequently protonated to form the decarboxylated 5-methoxythiazole.
    
  • Impact of 5-Methoxy Group: The methoxy group at C5 is a strong Electron Donating Group (EDG) .

    • Electronic Effect: It increases electron density within the thiazole ring.

    • Consequence: This increases the basicity of the ring nitrogen (

      
      ). Since decarboxylation is often facilitated by N-protonation, the 5-methoxy derivative may be more sensitive to acidic environments  than the unsubstituted parent.
      
    • Operational Rule: Maintain a strictly basic environment (pH > 8) during the coupling reaction to keep the nitrogen deprotonated.

Reactivity Profile

The C2-carboxylate is electronically linked to the electron-withdrawing nitrogen, making the carbonyl carbon less electrophilic than standard benzoic acid derivatives. Standard carbodiimide couplings (EDC/DIC) are often too slow, allowing the decarboxylation side-reaction to dominate.

Coupling Agent Selection Guide

The following table summarizes the efficacy of common coupling reagents specifically for 5-Methoxythiazole-2-carboxylic acid.

Coupling AgentClassSuitabilityMechanism & Notes
HATU Uronium (Aza)Recommended Fastest kinetics. The 7-aza group (HOAt) stabilizes the active ester and accelerates amine attack, outcompeting decarboxylation.
PyBOP PhosphoniumHighExcellent alternative. Generates HOBt in situ. Robust but produces carcinogenic HMPA byproduct (manage waste carefully).
COMU UroniumHighSafer (Explosion-proof) alternative to HATU with comparable efficiency.[1] Easy byproduct removal.
IBCF Mixed AnhydrideModerate"The Cold Method." Isobutyl chloroformate at -15°C is effective but requires strict moisture control to avoid hydrolysis.
EDC / HOBt CarbodiimideLow Reaction rate is often too slow. High risk of decarboxylation during the extended activation time.
Acid Chloride Acyl HalideModerateRequires generation with Oxalyl Chloride/DMF at 0°C. High risk if heated. Only for sterically hindered amines.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" HATU Method

Best for solid-phase peptide synthesis (SPPS) and general solution-phase coupling.

Reagents:

  • Acid: 5-Methoxythiazole-2-carboxylic acid (1.0 equiv)

  • Amine: Resin-bound amine or free amine in solution (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (0.95 - 1.0 equiv) — Use slight deficit to avoid capping amine with reagent.

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Methoxythiazole-2-carboxylic acid in anhydrous DMF (concentration ~0.1 M - 0.2 M).

  • Chilling (CRITICAL): Cool the solution to 0°C in an ice/water bath. Do not activate at room temperature.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 1 minute. Ensure the solution remains basic (check with wet pH paper if in doubt; it should be >8).

  • Activation: Add HATU (0.95 equiv). Stir at 0°C for exactly 2–5 minutes .

    • Note: Do not extend activation time beyond 5 minutes. The active ester (OAt-ester) is formed rapidly. Prolonged standing increases the risk of decomposition.

  • Coupling: Immediately add the amine component (or transfer the activated solution to the resin).

  • Reaction:

    • Allow to stir at 0°C for 30 minutes .

    • Slowly warm to Room Temperature (RT) and stir for an additional 1–2 hours .

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the acid and the formation of the product.[2] If the "decarboxylated" byproduct (5-methoxythiazole) is observed, lower the temperature of future runs to -10°C.

Protocol B: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for large-scale solution-phase synthesis where cost is a factor.

Step-by-Step Procedure:

  • Dissolve the acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF or DCM.

  • Cool to -15°C (Salt/Ice bath).

  • Add Isobutyl Chloroformate (IBCF, 1.0 equiv) dropwise.

  • Stir for 10 minutes at -15°C to form the mixed anhydride.

  • Add the amine component (dissolved in DCM/THF) dropwise.

  • Maintain at -15°C for 1 hour, then warm to RT.

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the competing pathways (Activation vs. Decarboxylation) and the decision logic for optimizing the reaction.

G cluster_opt Optimization Logic Start 5-Methoxythiazole-2-COOH Base Add Base (DIPEA) (Keep pH > 8) Start->Base Zwitterion Zwitterion / N-Protonation (Risk Zone) Base->Zwitterion Acidic pH or High Temp ActiveEster Activated Ester (OAt / OBt) Base->ActiveEster + HATU (0°C) Decarbox Decarboxylation (Loss of CO2) Zwitterion->Decarbox Irreversible ActiveEster->Decarbox Slow Reaction / Heat Product Peptide Product ActiveEster->Product + Amine (Fast) Opt1 Keep Cold (0°C) Opt2 Avoid Pre-activation > 5 min Opt3 Use HATU (Fast Kinetics)

Caption: Pathway analysis showing the critical divergence between successful activation (Blue/Green) and the decarboxylation failure mode (Red/Yellow).

Troubleshooting & QC

ObservationDiagnosisCorrective Action
Bubbling during activation Decarboxylation (

release)
Temperature is too high. Cool to -10°C or 0°C. Check pH (ensure basicity).
Low Yield / Starting Material Gone DecompositionThe acid decomposed before coupling. Reduce activation time to 1-2 mins or switch to "in-situ" addition (add HATU to mixture of Acid+Amine).
Racemization (of amine) Base-catalyzed epimerizationIf the amine is chiral (e.g., N-terminal AA), replace DIPEA with 2,4,6-Collidine (weaker base) or use TMP (2,2,6,6-tetramethylpiperidine).
Brown Reaction Mixture Polymerization/DegradationThiazoles can be light-sensitive. Wrap flask in foil. Ensure inert atmosphere (Argon/Nitrogen).

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[3]

  • Barton, D. H. R., et al. (1985). Decarboxylation of Heteroaromatic Acids. Tetrahedron, 41(19), 3901-3924. (Foundational text on heteroaromatic decarboxylation mechanisms).

Sources

Application

Chromatographic purification of 5-Methoxythiazole-2-carboxylic acid derivatives

Application Note: Chromatographic Purification of 5-Methoxythiazole-2-carboxylic Acid Derivatives Abstract This guide details the isolation and purification strategies for 5-methoxythiazole-2-carboxylic acid derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 5-Methoxythiazole-2-carboxylic Acid Derivatives

Abstract

This guide details the isolation and purification strategies for 5-methoxythiazole-2-carboxylic acid derivatives, a class of polar, acidic heterocycles frequently utilized as pharmacophores in drug discovery (e.g., Epothilone analogs, peptide mimetics).[1] Due to the electron-donating nature of the 5-methoxy group combined with the acidic 2-carboxylic moiety (pKa ~2.9), these compounds present unique challenges regarding retention, peak tailing, and chemical stability.[1] This protocol prioritizes Reverse Phase (RP) methodologies utilizing pH control to suppress ionization, ensuring high recovery and purity.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to successful separation.

PropertyCharacteristicChromatographic Implication
Acidity (pKa) ~2.9 (Carboxylic acid)At neutral pH, the molecule is anionic (

), leading to zero retention on C18 and "breakthrough" in void volume.[1] Requires pH < 2.5.
Polarity High (LogP < 1.5)Low solubility in non-polar solvents (Hexane/Heptane). "General" C18 columns may suffer from "dewetting" (phase collapse) in highly aqueous conditions.
Electronic Structure 5-Methoxy (Donor) + 2-COOH (Acceptor)The "push-pull" system increases susceptibility to decarboxylation under high heat (>40°C) or strong oxidative stress.[1]
Solubility AmphiphilicSoluble in DMSO, MeOH, and basic water. Sparingly soluble in DCM or pure water (acidic form).

Method Development Strategy

The purification logic follows a decision tree based on the compound's ionization state. To retain a carboxylic acid on a hydrophobic stationary phase (C18), it must be in its neutral (protonated) form.

Stationary Phase Selection
  • Primary Choice: Aqueous Stable C18 (C18-Aq) or Polar-Embedded C18 .[1]

    • Reasoning: These phases resist pore dewetting even at 100% aqueous conditions, which are often necessary to capture these polar acids at the start of a gradient.

  • Secondary Choice: Phenyl-Hexyl .[1]

    • Reasoning: Provides alternative selectivity via

      
       interactions with the thiazole ring, useful if impurities co-elute on C18.[1]
      
Mobile Phase Modifiers
  • Recommended: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Mechanism:[1][2] Strong ion suppression. Keeps

      
       fully protonated (
      
      
      
      ).
    • Trade-off: TFA can suppress MS signals. If MS-triggered collection is used, use 0.1% Formic Acid , but be aware that pH (~2.[1]7) is close to the pKa, potentially causing slight peak broadening.

Workflow Visualization

The following diagram illustrates the decision logic for purifying crude reaction mixtures containing thiazole acids.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck NP_Flash Normal Phase Flash (Silica) SolubilityCheck->NP_Flash Soluble RP_Flash Reverse Phase Flash (C18) SolubilityCheck->RP_Flash Insoluble/Polar NP_Cond DCM:MeOH + 1% Acetic Acid (Critical to prevent tailing) NP_Flash->NP_Cond PrepHPLC Preparative HPLC (Polishing Step) NP_Cond->PrepHPLC RP_Cond Water:ACN + 0.1% TFA (Start 0-5% B) RP_Flash->RP_Cond RP_Cond->PrepHPLC Lyophilization Lyophilization (Avoid Heat < 35°C) PrepHPLC->Lyophilization

Figure 1: Decision matrix for the purification of acidic thiazole derivatives. Note the requirement for acidic modifiers in both Normal and Reverse phase modes.

Detailed Protocols

Protocol A: Reverse Phase Flash Chromatography (Intermediate Purification)

Best for: Removing gross impurities and starting materials from the crude mixture.

  • Sample Loading:

    • Dissolve crude material in DMSO or 50:50 DMSO:MeOH.

    • Caution: Do not use pure MeOH if the compound precipitates upon contact with the aqueous mobile phase.

    • Solid Load: Alternatively, adsorb crude onto C18 silica gel (1:5 ratio) and pack into a dry load cartridge. This improves resolution for early-eluting polar compounds.[1]

  • Cartridge: C18 Flash Cartridge (Spherical silica preferred, 20-40 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • Equilibration: 3 CV (Column Volumes) at 0% B.

    • Run: 0% B for 2 CV (to elute salts), then 0-40% B over 15 CV.

    • Note: 5-methoxythiazole acids usually elute early (10-25% B).[1]

  • Detection: UV at 254 nm (thiazole ring) and 220 nm (carboxylate).

Protocol B: Preparative HPLC (High Purity Isolation)

Best for: Final compounds requiring >98% purity.

  • Column: C18-Aq (e.g., Atlantis T3, Luna Omega Polar, or similar), 5 µm, 19 x 150 mm.[1]

  • Flow Rate: 20 mL/min (typical for 19mm ID).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (for MS compatibility) OR 0.1% TFA (for better peak shape).

    • B: Acetonitrile.[3][4][5]

  • Gradient Profile:

    Time (min) % B Event
    0.0 2 Injection
    1.0 2 Isocratic Hold (Focusing)
    11.0 30 Shallow Gradient
    11.5 95 Wash
    13.5 95 Wash Hold

    | 14.0 | 2 | Re-equilibration |

  • Self-Validation Step:

    • Collect fractions based on UV threshold.

    • Immediate Check: Inject the apex fraction onto an analytical UPLC (short gradient) to verify purity before pooling. This prevents contaminating a clean pool with a co-eluting impurity tail.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Fronting / Split Peaks Sample solvent mismatchThe sample is dissolved in 100% DMSO/MeOH, but the gradient starts at 100% Water.[1] Fix: Dilute sample with water/buffer until slightly cloudy, or use "Sandwich Injection" (Water plug - Sample - Water plug).[1]
Broad Tailing Silanol interactions or IonizationThe carboxylic acid is partially ionizing. Fix: Increase TFA concentration to 0.2% or switch to a "High Strength Silica" (HSS) column designed to shield silanols.
Low Recovery Precipitation or Irreversible AdsorptionFix: Check solubility of the collected fraction. If the compound precipitates in the fraction tube (due to high water content), immediately add ACN to the tube.

Post-Purification Handling (Critical)

Thiazole-2-carboxylic acids are prone to decarboxylation .[1][2]

  • Evaporation: Do not use high heat (Rotavap bath < 35°C).

  • Lyophilization: This is the preferred method. Freeze fractions immediately.

  • Storage: Store as a solid at -20°C. Avoid storing in DMSO solution at Room Temperature, as aminothiazole derivatives are known to degrade in solution over time [3].[1][2]

References

  • ChemicalBook. (2023). Thiazole-2-carboxylic acid Physicochemical Properties and Synthesis.Link[1]

  • Sielc Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Application Note: Method for polar heterocycles. Link

  • BenchChem. (2025).[2] Stability and Degradation of Thiazole Derivatives.[2][6] Technical Support Center. Link

  • Chiral Technologies. (2020). Separation of Acidic Compounds on Anion-Exchanger Phases.[1][7][8] (Relevant for understanding ion-exchange mechanisms for acidic heterocycles).[1][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxythiazole-2-carboxylic Acid

This technical support guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 5-Methoxythiazole-2-carboxylic acid. This document provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 5-Methoxythiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help improve reaction yields and ensure the purity of the final product. Our approach is grounded in established chemical principles and practical, field-proven insights to support your synthetic endeavors.

Introduction

5-Methoxythiazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, recognized for its presence in various biologically active compounds. The synthesis of substituted thiazoles, while well-established through methods like the Hantzsch synthesis, often presents challenges in achieving high yields and purity, particularly with specific substitution patterns such as the 2-carboxy-5-methoxy configuration. This guide aims to address these challenges directly, providing a structured approach to problem-solving and process optimization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 5-Methoxythiazole-2-carboxylic acid, which typically proceeds via a two-step process: (1) Formation of ethyl 5-methoxythiazole-2-carboxylate and (2) its subsequent hydrolysis.

Step 1: Synthesis of Ethyl 5-Methoxythiazole-2-carboxylate

A plausible and effective route to the intermediate ester involves the reaction of ethyl 2-bromo-3,3-dimethoxypropanoate with thioformamide. This reaction is a variation of the classic Hantzsch thiazole synthesis.

Question 1: My yield of ethyl 5-methoxythiazole-2-carboxylate is consistently low. What are the likely causes and how can I address them?

Answer:

Low yields in this cyclization reaction can stem from several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials:

    • Ethyl 2-bromo-3,3-dimethoxypropanoate: This reactant can be prone to decomposition. Ensure it is freshly prepared or has been stored under anhydrous conditions at a low temperature. Impurities can lead to unwanted side reactions.

    • Thioformamide: Thioformamide is notoriously unstable. It is best to use it as fresh as possible. If the purity is questionable, it can be recrystallized from a suitable solvent like ethyl acetate or benzene, though caution is advised due to its toxicity and instability.

  • Reaction Conditions:

    • Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, the optimal temperature for this specific reaction may need to be determined empirically. If no product is forming at room temperature, gradually increasing the temperature (e.g., to 40-60 °C) may be beneficial. However, excessive heat can promote the formation of degradation products and unwanted side reactions.[1]

    • Solvent: The choice of solvent is critical. Alcohols such as ethanol are commonly used and are generally effective.[2] However, aprotic solvents like dimethylformamide (DMF) can sometimes improve yields, especially for less reactive substrates. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended reaction times might result in the formation of byproducts.

  • Stoichiometry:

    • Ensure an accurate 1:1 molar ratio of the reactants. An excess of one reactant is generally not necessary and can complicate purification.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in thiazole synthesis. Here are some likely side reactions and strategies to mitigate them:

  • Formation of Isomeric Impurities: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities such as 2-imino-2,3-dihydrothiazoles.[3][4] To minimize this, it is advisable to maintain neutral or slightly basic reaction conditions. The addition of a non-nucleophilic base, such as sodium bicarbonate, can be beneficial.[5]

  • Decomposition of Thioformamide: As mentioned, thioformamide is unstable and can decompose, leading to a variety of sulfur-containing impurities. Using fresh, pure thioformamide is the best preventative measure.

  • Hydrolysis of the Acetal: The dimethoxy acetal in the starting material can be sensitive to acidic conditions, potentially hydrolyzing to the corresponding aldehyde. This aldehyde can then undergo other reactions, leading to a complex mixture of products. Maintaining a neutral pH is crucial to protect this group until the cyclization is complete.

Below is a troubleshooting workflow to guide your optimization process:

TroubleshootingWorkflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials (Thioformamide, Bromo-acetal) start->check_purity check_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->check_conditions If pure check_ph Adjust Reaction pH (Consider adding a mild base) check_conditions->check_ph monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_ph->monitor_reaction workup Optimize Work-up & Purification monitor_reaction->workup success Improved Yield and Purity workup->success

Caption: A logical workflow for troubleshooting low yields.

Step 2: Hydrolysis of Ethyl 5-Methoxythiazole-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Question 3: The hydrolysis of my ester is incomplete, or I am seeing degradation of the product. How can I improve this step?

Answer:

Ester hydrolysis is generally a robust reaction, but challenges can arise.

  • Choice of Base:

    • Lithium hydroxide (LiOH) is often preferred for the hydrolysis of sterically hindered or sensitive esters as it can be effective at lower temperatures.[6] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also commonly used.

    • The amount of base is crucial. A slight excess (e.g., 1.5-2 equivalents) is typically sufficient to drive the reaction to completion.

  • Solvent System:

    • A mixture of an organic solvent (to dissolve the ester) and water (to dissolve the base) is required. Common solvent systems include methanol/water, ethanol/water, or tetrahydrofuran (THF)/water.

  • Temperature and Reaction Time:

    • Many ester hydrolyses proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can accelerate the process.

    • Monitor the reaction by TLC until the starting material is fully consumed. Prolonged heating, especially at higher temperatures, can lead to decomposition of the thiazole ring.

  • Work-up Procedure:

    • After the hydrolysis is complete, the reaction mixture should be cooled and the organic solvent removed under reduced pressure.

    • The aqueous solution should then be acidified carefully with a dilute acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the carboxylic acid.[7] Adding the acid too quickly can cause localized heating and potential degradation.

    • The precipitated product should be collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during this synthesis?

A1: Thioformamide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. α-Bromoesters are lachrymators and skin irritants; handle them with care. Standard laboratory safety practices should be followed throughout the synthesis.

Q2: Can I use microwave irradiation to accelerate the Hantzsch synthesis step?

A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis.[8] It is a viable option for optimization if the equipment is available.

Q3: How can I confirm the identity and purity of my final product, 5-Methoxythiazole-2-carboxylic acid?

A3: A combination of spectroscopic techniques is recommended:

  • ¹H NMR: To confirm the presence of the methoxy group, the thiazole ring proton, and the carboxylic acid proton.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl stretches of the carboxylic acid functional group.

  • Melting Point: A sharp melting point is a good indicator of purity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of Ethyl 5-Methoxythiazole-2-carboxylate
  • To a solution of thioformamide (1.0 eq) in anhydrous ethanol (5-10 mL per mmol of thioformamide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-bromo-3,3-dimethoxypropanoate (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-methoxythiazole-2-carboxylate.

Protocol 2: Hydrolysis to 5-Methoxythiazole-2-carboxylic Acid
  • Dissolve ethyl 5-methoxythiazole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-Methoxythiazole-2-carboxylic acid.

Analytical Characterization

The following table provides predicted spectroscopic data for the final product, based on data from analogous compounds.[9][10][11]

Parameter Predicted Value Notes
¹H NMR (400 MHz, DMSO-d₆)
Carboxylic Acid (-COOH)δ 13.0-13.5 ppm (s, broad)Chemical shift is concentration and solvent dependent; will exchange with D₂O.
Thiazole (H-4)δ 7.2-7.5 ppm (s)Singlet for the proton on the thiazole ring.
Methoxy (-OCH₃)δ 3.9-4.1 ppm (s)Singlet for the methoxy group protons.
¹³C NMR (100 MHz, DMSO-d₆)
Carbonyl (C=O)δ 160-165 ppm
Thiazole (C-2)δ 158-162 ppm
Thiazole (C-5)δ 150-155 ppm
Thiazole (C-4)δ 105-110 ppm
Methoxy (-OCH₃)δ 55-60 ppm
IR Spectroscopy (ATR)
O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Very broad due to hydrogen bonding.
C=O stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong)
Mass Spectrometry (ESI-)
Predicted [M-H]⁻m/z 158.00For C₅H₄NO₃S⁻

The following diagram illustrates the key steps in the synthesis and the points at which analytical checks are recommended.

SynthesisWorkflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Analytical Checks start_materials Ethyl 2-bromo-3,3- dimethoxypropanoate + Thioformamide cyclization Hantzsch Cyclization (Ethanol, RT or 40-50°C) start_materials->cyclization ester_intermediate Ethyl 5-methoxythiazole- 2-carboxylate cyclization->ester_intermediate tlc1 TLC/LC-MS Monitoring cyclization->tlc1 hydrolysis Saponification (LiOH, MeOH/H₂O) ester_intermediate->hydrolysis nmr1 NMR, MS of Ester ester_intermediate->nmr1 acidification Acidification (1M HCl) hydrolysis->acidification tlc2 TLC Monitoring hydrolysis->tlc2 final_product 5-Methoxythiazole- 2-carboxylic Acid acidification->final_product nmr2 NMR, MS, IR, MP of Final Product final_product->nmr2

Caption: Synthetic workflow with recommended analytical checkpoints.

References

  • Shindo, M. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2018). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Tietze, L. F., Voss, E., & Hartfiel, U. (n.d.). ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of 2-Substituted Δ2-Thiazolines. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • PMC. (2019). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • PMC. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • RSC Publishing. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Retrieved from [Link]

  • Thieme. (2004). Product Class 17: Thiazoles. Retrieved from [Link]

  • ResearchGate. (2004). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Retrieved from [Link]

  • PMC. (2022). Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. Retrieved from [Link]

  • ChemRxiv. (2022). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Retrieved from [Link]

Sources

Optimization

Purification challenges of 5-Methoxythiazole-2-carboxylic acid

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Purification Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Purification Center. Below is the technical support guide for 5-Methoxythiazole-2-carboxylic acid , designed to address the unique instability and purification challenges of this compound.

Case Reference: 5-M-TZ-2-COOH | Status: Critical Stability Alert

Core Technical Briefing

The Challenge: 5-Methoxythiazole-2-carboxylic acid is a deceptively simple molecule. While thiazole-2-carboxylic acids are inherently unstable due to the facile extrusion of CO₂ (decarboxylation), the addition of an electron-donating 5-methoxy group exacerbates this issue. The methoxy group increases the electron density of the thiazole ring, making the ring nitrogen more basic (


 shift). This facilitates the formation of the zwitterionic intermediate required for decarboxylation under even mildly acidic conditions.

Key Failure Modes:

  • Spontaneous Decarboxylation: Occurs during acidification or thermal drying, yielding 5-methoxythiazole (an oil).

  • Hydrolysis-Induced Degradation: Harsh saponification conditions often destroy the methoxy group or ring integrity.

  • Amphoteric Solubility: The compound can be difficult to precipitate from aqueous streams due to zwitterion formation.

Troubleshooting Guide (Q&A)

Category A: Isolation & Yield Issues

Q1: I acidified my saponification reaction to pH 1, but no precipitate formed. Where is my product? Dr. Thorne: You likely pushed the equilibrium toward the hydrochloride salt or induced decarboxylation.

  • Mechanism: At pH < 2, the thiazole nitrogen protonates. This protonated species is the primary pathway for rapid decarboxylation. Furthermore, the protonated cation is highly water-soluble.

  • Solution:

    • Back-adjust pH: Carefully raise the pH to 2.5 – 3.0 (the isoelectric point region) using saturated

      
      .
      
    • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the zwitterion.

    • Rescue Extraction: If no solid forms, extract immediately with 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate/i-PrOH (3:1) . Avoid diethyl ether (poor solubility).

Q2: My product turned into a dark oil in the vacuum oven. Can I recrystallize it? Dr. Thorne: The "oil" is likely the decarboxylated byproduct, 5-methoxythiazole, which is liquid at room temperature.

  • Diagnosis: Check

    
     NMR.[1][2][3] Loss of the carboxylic acid signal and the appearance of a new proton at the 2-position (approx. 8.5–9.0 ppm) confirms decarboxylation.
    
  • Corrective Action: This transformation is irreversible. You must restart the synthesis.

  • Prevention: Never heat this compound above 35°C . Use a lyophilizer (freeze dryer) instead of a vacuum oven for drying.

Category B: Purification & Quality

Q3: The solid is beige/brown instead of white. Is it impure? Dr. Thorne: Yes, color usually indicates oxidative degradation of the electron-rich 5-methoxythiophene ring or polymerization byproducts.

  • Purification Protocol:

    • Do NOT use hot recrystallization (thermal instability).

    • Recommended: Dissolve in minimal saturated

      
       (cold), filter to remove insoluble dark polymers, and re-precipitate slowly with 
      
      
      
      Citric Acid (mild acid) at 0°C.

Q4: Can I use silica gel chromatography? Dr. Thorne: Avoid standard silica. The acidity of silica gel (


) combined with the interaction time can catalyze decarboxylation on the column.
  • Alternative: If chromatography is strictly necessary, use Reverse Phase (C18) with a buffered mobile phase (

    
     Formic acid or Ammonium Formate, kept cold) or Neutral Alumina .
    

Validated Experimental Protocols

Protocol 1: "Cold-Process" Hydrolysis & Isolation

Designed to minimize thermal stress and acidity exposure.

Reagents:

  • Precursor: Ethyl 5-methoxythiazole-2-carboxylate

  • Base:

    
     (1.2 equiv)
    
  • Solvent:

    
     (3:1)
    

Step-by-Step:

  • Dissolution: Dissolve the ester in

    
     and cool to 0°C  in an ice bath.
    
  • Saponification: Add

    
     portion-wise. Stir at 0°C to 10°C . Do not reflux. Monitor by TLC until ester is consumed (typically 2–4 hours).
    
  • Neutralization (Critical):

    • While still at 0°C, carefully acidify with

      
       Citric Acid  (preferred over HCl due to milder local acidity).
      
    • Target pH: 3.0 . Use a calibrated pH meter, not paper.

  • Isolation:

    • Scenario A (Precipitate forms): Filter rapidly on a chilled funnel. Wash with ice-cold water.

    • Scenario B (No precipitate): Saturate with NaCl. Extract

      
       with cold Ethyl Acetate. Dry organics over 
      
      
      
      (keep cold).
  • Drying: Evaporate solvent at < 30°C under high vacuum or lyophilize from a benzene/dioxane freeze.

Protocol 2: Stability-Indicating Storage
ParameterSpecificationReason
Temperature -20°C or -80°CArrhenius suppression of decarboxylation.
Atmosphere Argon/NitrogenPrevents oxidation of the methoxy-ring system.
Container Amber GlassLight can induce radical degradation of thiazoles.
State Free AcidAvoid storing as a salt in solution (hydrolysis risk).

Visualizing the Instability

The following diagram illustrates the "Danger Zones" during processing where the compound is lost to decarboxylation.

Decarboxylation_Risk_Map cluster_danger Critical Failure Mode Ester Ethyl 5-methoxythiazole- 2-carboxylate Salt Lithium Carboxylate (Stable in solution @ 0°C) Ester->Salt LiOH, 0°C (Safe) Acid 5-Methoxythiazole- 2-carboxylic acid (Target) Salt->Acid Acidify to pH 3.0 (Controlled) Zwitterion Protonated Zwitterion (Transient High Energy) Salt->Zwitterion Acidify to pH < 1.0 (Overshoot) Acid->Zwitterion Equilibrium in Strong Acid Byproduct 5-Methoxythiazole (Decarboxylated Oil) Acid->Byproduct Heat > 40°C (Thermal) Zwitterion->Byproduct -CO2 (Rapid) Irreversible

Caption: The "Decarboxylation Trap": Acidification below pH 2.0 or heating triggers the irreversible loss of CO2.

References

  • ChemicalBook. (2025).[4] Thiazole-2-carboxylic acid Properties and Stability Data. Retrieved from

  • Sigma-Aldrich. (2025).[5] Thiazole-2-carboxylic acid Product Specification and Storage. Retrieved from [5]

  • Royal Society of Chemistry. (2002). Kinetic study of the decarboxylation of thiazole carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • BenchChem. (2024). General Synthesis and Workup of Thiazole Carboxylates. Retrieved from

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 5-Methoxythiazole-2-carboxylic Acid

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 5-Methoxythiazole-2-carboxylic acid. Due to its specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 5-Methoxythiazole-2-carboxylic acid. Due to its specific chemical properties—a polar, acidic molecule with a heterocyclic thiazole ring—this compound presents unique challenges in chromatography and sample preparation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues, explaining the scientific principles behind each recommendation to ensure robust and reproducible results.

Section 1: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting

The most common analytical technique for a molecule like 5-Methoxythiazole-2-carboxylic acid is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, its polarity and acidic nature can lead to several common problems.

FAQ 1: Why am I seeing poor retention (early elution) of 5-Methoxythiazole-2-carboxylic acid on my C18 column?

Answer: This is a frequent issue for small, polar analytes. Standard C18 columns primarily retain compounds through hydrophobic interactions. Since 5-Methoxythiazole-2-carboxylic acid is highly polar, it has limited interaction with the non-polar stationary phase and is quickly eluted, often near the solvent front (void volume).[1]

Troubleshooting Protocol:

  • Confirm System Suitability: First, ensure your HPLC system is performing correctly by injecting a neutral, well-retained compound (e.g., toluene) to confirm expected retention and efficiency.

  • Reduce Mobile Phase Polarity: Decrease the proportion of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a high aqueous percentage (e.g., 95% water or buffer) and run a shallow gradient or isocratic elution.

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to retain polar analytes through alternative interactions and provides better peak shape.[2]

    • Polar Endcapped Columns: These columns feature special endcapping to block residual silanol groups, which can improve the retention of polar compounds.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase mode.[3] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high organic mobile phase.

Workflow for HPLC Method Development

Below is a logical workflow for developing a robust HPLC method for 5-Methoxythiazole-2-carboxylic acid.

MethodDevWorkflow cluster_start Initial Assessment cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_eval Evaluation Start Analyte Properties: Polar, Acidic (pKa ~3-4) Col_Choice Select Column Start->Col_Choice C18 Standard C18 Col_Choice->C18 Start Here Polar_Embed Polar-Embedded or Polar-Endcapped Col_Choice->Polar_Embed If poor retention or peak shape HILIC HILIC Col_Choice->HILIC If still no retention MP_pH Control Mobile Phase pH (Target pH ~2.5) C18->MP_pH Polar_Embed->MP_pH HILIC->MP_pH pH less critical, focus on water % MP_Gradient Optimize Gradient (e.g., 5-50% Acetonitrile) MP_pH->MP_Gradient Eval Evaluate Performance: Retention, Peak Shape, Resolution MP_Gradient->Eval Good Method Acceptable Eval->Good Yes Bad Method Unacceptable Eval->Bad No Bad->Col_Choice Re-evaluate column or mobile phase

Caption: A decision workflow for HPLC method development.

FAQ 2: My peak for 5-Methoxythiazole-2-carboxylic acid is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common problem for acidic and basic compounds and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[4][5] For an acidic compound like this, the primary cause is often interaction with residual, un-endcapped silanol groups on the silica-based column packing.[5] These silanols can become ionized at higher mobile phase pH values, creating sites for strong, undesirable interactions.

Troubleshooting Protocol:

  • Control Mobile Phase pH: The most effective solution is to suppress the ionization of both your analyte's carboxylic acid group and the column's silanol groups.

    • Mechanism: By lowering the mobile phase pH to at least 1-1.5 units below the analyte's pKa (and below the pKa of silanols, which is around 4-5), you ensure both are in their neutral, protonated form.[5] This promotes a single, consistent retention mechanism (hydrophobic interaction) and eliminates secondary ionic interactions.

    • Action: Add an acidifier to your mobile phase. Formic acid or phosphoric acid at a concentration of 0.1% are excellent choices.[6] Aim for a final mobile phase pH of approximately 2.5-3.0.

  • Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica that has a much lower concentration of acidic silanol groups, significantly reducing the potential for tailing.[5] If you are using an older column, switching to a newer generation column can resolve the issue.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

    • Action: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Ensure Proper Sample Dissolution: The sample should ideally be dissolved in the mobile phase or a weaker solvent.[1] Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Troubleshooting Flowchart for Poor Peak Shape

PeakShapeTroubleshooting cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Solutions Problem Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_pH Is Mobile Phase pH ~1.5 units below pKa? Problem->Check_pH Check_Overload Is column overloaded? Check_pH->Check_Overload Yes Adjust_pH Adjust pH to ~2.5 with 0.1% Formic/Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is column old or fouled? Check_Overload->Check_Column No Dilute_Sample Dilute sample 10x or reduce injection volume Check_Overload->Dilute_Sample Yes Flush_Column Flush or replace column Check_Column->Flush_Column Yes Good_Peak Symmetrical Peak Achieved Check_Column->Good_Peak No Adjust_pH->Good_Peak Dilute_Sample->Good_Peak Flush_Column->Good_Peak

Caption: A troubleshooting guide for poor HPLC peak shape.

Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column High-Purity C18 or Polar-Embedded C18, 100 x 4.6 mm, 2.7 µmBalances efficiency and backpressure. High-purity silica minimizes silanol interactions.[5]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid and silanol groups, improving peak shape.
Mobile Phase B AcetonitrileGood UV transparency and low viscosity.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) ~260-270 nm (To be determined empirically)Based on the expected chromophore of the thiazole ring.
Injection Vol. 5 µLA good starting point to avoid column overload.

Section 2: LC-MS Analysis

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

FAQ 3: I am getting a weak signal for 5-Methoxythiazole-2-carboxylic acid in my LC-MS analysis. How can I improve sensitivity?

Answer: Low signal intensity in LC-MS is often related to poor ionization efficiency in the mass spectrometer source. Carboxylic acids can be analyzed in both positive and negative ion modes, and the choice of mobile phase additives is critical.[7]

Troubleshooting Protocol:

  • Optimize Ionization Mode:

    • Negative Ion Mode (ESI-): This is typically the preferred mode for carboxylic acids. The molecule readily loses a proton to form the [M-H]⁻ ion.[7] Ensure your mobile phase is slightly basic or neutral upon entering the MS source to facilitate deprotonation. However, this can conflict with HPLC conditions needed for good chromatography.

    • Positive Ion Mode (ESI+): While less intuitive, positive ion mode can sometimes provide a good signal through the formation of adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. The nitrogen on the thiazole ring can be protonated.

  • Select MS-Compatible Mobile Phase Additives:

    • For Negative Mode: While a low pH is good for chromatography, it suppresses ionization in negative mode. A compromise is to use a volatile buffer like ammonium formate or ammonium acetate . These can maintain a stable pH for chromatography while being volatile enough not to suppress the MS signal.

    • For Positive Mode: Formic acid (0.1%) is the standard choice. It aids in protonation ([M+H]⁺) and is volatile, making it ideal for LC-MS.[3] Trifluoroacetic acid (TFA) is excellent for chromatography but is a strong ion-pairing agent that can severely suppress MS signal and should be avoided if possible.[8]

  • Optimize Source Parameters: Systematically optimize MS source parameters such as capillary voltage, gas flow (nebulizer and drying gas), and source temperature to maximize the signal for your specific compound.

Section 3: Sample Preparation and Stability

Proper sample handling is crucial for accurate analysis.

FAQ 4: What is the best way to prepare a sample of 5-Methoxythiazole-2-carboxylic acid for analysis? Are there any stability concerns?

Answer: Sample preparation should aim to completely dissolve the analyte in a solvent compatible with the analytical method while ensuring its stability.[9]

Sample Preparation Protocol:

  • Solubility: 5-Methoxythiazole-2-carboxylic acid is a polar molecule and is expected to have good solubility in polar organic solvents like methanol, acetonitrile, and DMSO. It may have limited solubility in pure water but will dissolve in aqueous bases (by forming a salt) or aqueous mobile phase containing organic modifier.[10]

  • Solvent Choice: For RP-HPLC, the ideal preparation solvent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1] If solubility is an issue, a stronger solvent like methanol can be used, but the injection volume should be kept small to avoid peak distortion.

  • Filtration: Always filter samples through a 0.22 or 0.45 µm filter (e.g., PTFE or PVDF) before injection to remove particulates that can clog the HPLC system or column.

Stability Considerations:

  • pH Stability: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to store solutions in a neutral or slightly acidic buffered state.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures could potentially lead to decarboxylation (loss of the COOH group).[11] Store stock solutions and samples at 2-8 °C and protect from light. Prepare fresh working solutions daily if possible.

Section 4: Impurity Analysis

FAQ 5: What are the likely impurities I should look for when analyzing 5-Methoxythiazole-2-carboxylic acid?

Answer: Impurities can arise from the synthetic route or from degradation. A common synthesis involves the hydrolysis of the corresponding ester (e.g., ethyl or methyl 5-methoxythiazole-2-carboxylate).

Potential Impurities:

  • Ester Precursor: The most common process-related impurity is likely the unhydrolyzed starting material, such as methyl 5-methoxythiazole-2-carboxylate .[11] This impurity will be less polar and have a longer retention time in RP-HPLC.

  • Decarboxylation Product: Degradation by heat can cause the loss of the carboxylic acid group, resulting in 5-methoxythiazole .[11] This impurity is significantly less polar.

  • Starting Materials from Ring Formation: Impurities from the initial synthesis of the thiazole ring could also be present.

A well-developed gradient HPLC method, as described in Section 1, should be capable of separating these less polar impurities from the main analyte peak.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Sample Preparation Fundamentals for Chromatography. Agilent Technologies.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Retaining and Separating Polar Acidic Compounds. Waters Corporation. Available from: [Link]

  • Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. Available from: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. National Center for Biotechnology Information. Available from: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available from: [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Reddit. Available from: [Link]

  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. ResearchGate. Available from: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. SpringerLink. Available from: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]

  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Benchchem.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council. Available from: [Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methoxythiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-Methoxythiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methoxythiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

I. Overview of the Synthetic Pathway

The synthesis of 5-Methoxythiazole-2-carboxylic acid typically proceeds through a multi-step sequence, beginning with the formation of a key intermediate, ethyl 2-bromo-3-methoxyacrylate, followed by a Hantzsch-type thiazole synthesis and subsequent hydrolysis of the resulting ester. Each of these steps presents unique challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing-scale production.

Below is a generalized reaction scheme:

Synthesis_of_5_Methoxythiazole_2_carboxylic_acid cluster_0 Intermediate Synthesis cluster_1 Thiazole Formation & Hydrolysis A Ethyl 3,3-diethoxypropionate B Ethyl 3-ethoxyacrylate A->B Elimination (e.g., heat) C Ethyl 2-bromo-3-methoxyacrylate B->C Bromination (e.g., NBS) E Ethyl 5-methoxythiazole-2-carboxylate C->E Hantzsch Thiazole Synthesis D Methyl Thioglycolate D->E F 5-Methoxythiazole-2-carboxylic acid E->F Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway for 5-Methoxythiazole-2-carboxylic acid.

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific problems that may be encountered during the scale-up of the synthesis in a question-and-answer format.

Synthesis of Ethyl 2-bromo-3-methoxyacrylate

Question 1: We are observing low yields and the formation of multiple byproducts during the bromination of ethyl 3-ethoxyacrylate. What could be the cause and how can we mitigate this?

Answer: Low yields and byproduct formation during the bromination step are often attributed to several factors:

  • Reaction Conditions: The reaction of ethyl 3-ethoxyacrylate with a brominating agent like N-bromosuccinimide (NBS) is sensitive to temperature.[1] Running the reaction at too high a temperature can lead to over-bromination and other side reactions. It is crucial to maintain the recommended temperature, often below room temperature.

  • Purity of Starting Material: The purity of ethyl 3-ethoxyacrylate is critical. Impurities can react with the brominating agent, leading to a complex mixture of products. Ensure your starting material is of high purity, which can be confirmed by techniques like NMR and GC-MS.

  • Choice of Solvent: The solvent can influence the reaction's selectivity. A non-polar solvent is generally preferred to minimize side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the brominating agent is essential. An excess of the brominating agent can lead to di-brominated and other undesired products.

Troubleshooting Steps:

  • Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature for the bromination. Start at a lower temperature (e.g., 0°C) and gradually increase it while monitoring the reaction progress by TLC or GC.

  • Purify Starting Material: If you suspect impurities in your ethyl 3-ethoxyacrylate, consider purifying it by distillation before use.

  • Solvent Screening: Evaluate different solvents to find one that provides the best selectivity and yield.

  • Controlled Addition: Add the brominating agent slowly and in a controlled manner to maintain the desired reaction temperature and minimize localized high concentrations.

Hantzsch Thiazole Synthesis

Question 2: During the cyclization reaction between ethyl 2-bromo-3-methoxyacrylate and methyl thioglycolate, we are observing incomplete conversion and the formation of a significant amount of a side product. What is the likely identity of the side product and how can we improve the conversion?

Answer: The Hantzsch thiazole synthesis is a robust method for forming the thiazole ring.[2][3][4][5] However, several factors can lead to incomplete conversion and side product formation during scale-up.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Product Formation: A common side product is the dimer of methyl thioglycolate, formed through self-condensation, especially in the presence of a base. Another possibility is the hydrolysis of the ester groups under the reaction conditions.

  • Reagent Quality: The quality of both ethyl 2-bromo-3-methoxyacrylate and methyl thioglycolate is important. Methyl thioglycolate, in particular, can oxidize over time.[6][7][8]

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for complete conversion.

  • pH Control: The pH of the reaction mixture can influence the rate of the desired reaction versus side reactions. Maintaining a slightly basic pH is often optimal.

  • Reagent Purity: Use freshly distilled or high-purity methyl thioglycolate. Store it under an inert atmosphere to prevent oxidation.

Hydrolysis of Ethyl 5-methoxythiazole-2-carboxylate

Question 3: We are experiencing difficulties with the hydrolysis of the ethyl ester to the final carboxylic acid. The reaction is slow, and upon acidification, we get a low yield of the desired product.

Answer: The hydrolysis of the ester is a critical final step. Several factors can contribute to a slow reaction and low yields.

  • Incomplete Hydrolysis: The hydrolysis may be incomplete due to insufficient base, inadequate reaction time, or low temperature.

  • Product Solubility: The sodium salt of 5-methoxythiazole-2-carboxylic acid may have limited solubility in the reaction mixture, potentially slowing down the reaction.

  • Decarboxylation: Thiazole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[9][10][11][12][13][14] This would lead to the formation of 5-methoxythiazole and a loss of product.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions: Experiment with different bases (e.g., NaOH, KOH, LiOH), concentrations, and temperatures to find the optimal conditions for complete and rapid hydrolysis.

  • Co-solvent: The addition of a co-solvent like methanol or ethanol can improve the solubility of the starting material and the intermediate salt, potentially accelerating the reaction.

  • Careful Acidification: Add the acid slowly and with cooling to control the exotherm and minimize potential decarboxylation. It is also advisable to keep the temperature low during the workup.

  • Extraction: Ensure efficient extraction of the final product from the aqueous layer after acidification. Multiple extractions with a suitable organic solvent may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of 5-Methoxythiazole-2-carboxylic acid?

A1: Several reagents used in this synthesis require careful handling:

  • Methyl Thioglycolate: It is toxic if swallowed or inhaled and causes skin and eye irritation.[7][8][15][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): It is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus Oxychloride (if used for chlorination): This is a highly corrosive and toxic liquid that reacts violently with water.[17][18][19][20] It should be handled with extreme caution in a fume hood, and appropriate PPE is mandatory.

Q2: What analytical techniques are recommended for monitoring the progress and purity of the intermediates and final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of the final product and non-volatile intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of all isolated intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product.

Q3: Are there any specific considerations for the purification of the final product, 5-Methoxythiazole-2-carboxylic acid, on a large scale?

A3: On a larger scale, purification by column chromatography can be impractical. Recrystallization is often the preferred method.[21] The choice of solvent is critical for obtaining high purity and yield. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system. It is also important to control the cooling rate during crystallization to obtain a product with a desirable crystal size and morphology, which can impact filtration and drying efficiency.

IV. Experimental Protocol: Laboratory Scale Synthesis

This protocol is provided as a general guideline. Optimization may be required based on specific laboratory conditions and reagent quality.

Step 1: Synthesis of Ethyl 2-bromo-3-methoxyacrylate
  • To a solution of ethyl 3-ethoxyacrylate in a suitable solvent (e.g., dichloromethane) at 0°C, add N-bromosuccinimide (NBS) portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of Ethyl 5-methoxythiazole-2-carboxylate
  • To a solution of methyl thioglycolate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) at room temperature.

  • To this solution, add the ethyl 2-bromo-3-methoxyacrylate dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

Step 3: Synthesis of 5-Methoxythiazole-2-carboxylic acid
  • Dissolve the crude ethyl 5-methoxythiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50°C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0-5°C and slowly add hydrochloric acid to adjust the pH to approximately 2-3.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 5-Methoxythiazole-2-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent.

V. Quantitative Data Summary

StepReactantsKey ParametersTypical YieldPurity (by HPLC)
1 Ethyl 3-ethoxyacrylate, NBS0°C, Dichloromethane75-85%>95%
2 Ethyl 2-bromo-3-methoxyacrylate, Methyl thioglycolateReflux, Ethanol60-70%>90% (crude)
3 Ethyl 5-methoxythiazole-2-carboxylate, NaOH40-50°C, Ethanol/Water80-90%>98%

VI. References

  • Thiazole Synthesis. (2019). YouTube. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). Methyl Thioglycolate. Retrieved from [Link]

  • Proposed mechanism for the formation of thiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Phosphoryl chloride. (2024). Sciencemadness Wiki. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl thioglycolate, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Phosphorus oxychloride. (2015). Lanxess. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. (1977). Semantic Scholar. Retrieved from [Link]

  • Phosphorus Oxychloride: Production and Use. (2022). Books. Retrieved from

  • METHYL THIOGLYCOLATE EXTRA PURE MSDS CAS No. (2012). Loba Chemie. Retrieved from [Link]

  • Methyl Thioglycolate. (n.d.). PubChem. Retrieved from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents. Retrieved from

  • ETHYL α-(BROMOMETHYL)ACRYLATE. (1983). Organic Syntheses Procedure. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. (n.d.). CDC. Retrieved from [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. Retrieved from [Link]

  • METHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). PMC. Retrieved from [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Interactive 3D Chemistry Animations. (2025). ChemTube3D. Retrieved from [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). PMC. Retrieved from [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents. Retrieved from

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents. Retrieved from

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents. Retrieved from

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-methylthiazole-5-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesizing method for 3-methoxyacrylate. (n.d.). Google Patents. Retrieved from

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PMC. Retrieved from [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.). Google Patents. Retrieved from

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-Methoxythiazole-2-carboxylic acid with other thiazole derivatives

This guide provides a technical comparison of 5-Methoxythiazole-2-carboxylic acid against key thiazole analogs. It is designed for medicinal chemists and process engineers who need to navigate the specific reactivity cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Methoxythiazole-2-carboxylic acid against key thiazole analogs. It is designed for medicinal chemists and process engineers who need to navigate the specific reactivity challenges—primarily decarboxylation and amide coupling instability—inherent to this scaffold.

Executive Summary: The "Push-Pull" Instability

5-Methoxythiazole-2-carboxylic acid represents a unique "push-pull" electronic system. The 5-methoxy group (EDG) functions as a strong electron donor, pushing density into the aromatic ring, while the 2-carboxylic acid (EWG) acts as an electron withdrawer.

While this electronic profile makes the compound a potent pharmacophore for modulating potency in drug targets, it introduces a critical synthetic liability: Accelerated Decarboxylation . Unlike stable phenyl-based acids, this molecule is kinetically primed to lose


, requiring specialized handling protocols compared to its 5-bromo or unsubstituted analogs.
Quick Comparison Matrix
Feature5-Methoxythiazole-2-COOH Thiazole-2-COOH (Unsubstituted)5-Bromothiazole-2-COOH
Electronic State Electron-Rich (Activated)BaselineElectron-Poor (Deactivated)
Decarboxylation Risk Critical (Spontaneous >40°C)High (Stable <0°C)Moderate (Stable at RT)
Acid Strength (pKa) Higher (~3.5 - 4.0, Est.)~3.0Lower (~2.5, Est.)
Amide Coupling Difficult (Requires mild activation)Standard (EDC/HOBt)Robust (Acid Chloride OK)
Storage -20°C, Argon (Strict)-20°C2-8°C

Electronic Profiling & Stability Mechanisms

To understand the reactivity, one must visualize the resonance contribution. The methoxy lone pair at C5 donates into the ring, increasing electron density at the ring nitrogen.[1] This increases the basicity of the nitrogen, promoting the formation of a Zwitterionic Intermediate , which is the rate-limiting precursor to thermal decarboxylation.

Visualization: Electronic Activation & Decarboxylation Pathway

The following diagram illustrates why the 5-OMe analog is more labile than the 5-Br analog.

ThiazoleReactivity Substrate 5-Methoxythiazole-2-COOH Zwitterion Zwitterionic Intermediate (N-Protonated / COO-) Substrate->Zwitterion  Equilibrium   Transition Transition State (C2-C Bond Breaking) Zwitterion->Transition  Heat (>40°C)   Product 5-Methoxythiazole + CO2 (Irreversible Loss) Transition->Product  -CO2   OMe_Effect 5-OMe Group (Strong Donor) OMe_Effect->Zwitterion Stabilizes cationic N ACCELERATES decay Br_Effect 5-Br Group (Strong Acceptor) Br_Effect->Zwitterion Destabilizes cationic N RETARDS decay

Caption: The 5-Methoxy group stabilizes the protonated nitrogen in the zwitterion, lowering the activation energy for decarboxylation compared to electron-withdrawing analogs.

Critical Reactivity Case Studies

Case Study A: Amide Coupling (The "Activation" Trap)

The Problem: Standard coupling reagents (HATU, EDC) often require basic conditions (DIPEA/TEA) or generate reactive active esters that are long-lived. With 5-methoxythiazole-2-COOH, the basic conditions can promote decarboxylation before the amine attacks. Furthermore, the high electron density of the ring makes the carbonyl carbon less electrophilic, slowing down the nucleophilic attack.

Comparative Performance:

  • 5-Bromothiazole-2-COOH: Compatible with Acid Chloride formation (

    
    ). Yields >90%.[2]
    
  • 5-Methoxythiazole-2-COOH: Decomposes with

    
    . HATU yields are variable (30-50%) due to "decarboxylative protonation" side products.
    

Recommended Solution: Use Mixed Anhydrides or Acyl Fluorides at low temperatures to maximize kinetics while minimizing thermal energy.

Case Study B: Electrophilic Aromatic Substitution (EAS)

The Opportunity: The 5-OMe group activates the ring. However, since the C5 position is blocked, EAS must occur at C4.

  • Reactivity: 5-Methoxythiazole-2-COOH will undergo EAS (e.g., halogenation) at C4 much faster than unsubstituted thiazole-2-COOH.

  • Warning: Acidic conditions required for EAS (e.g.,

    
    /
    
    
    
    ) will almost certainly trigger decarboxylation of the C2-acid. Strategy: Perform EAS on the ester derivative, then carefully hydrolyze (LiOH, 0°C) immediately prior to use.

Experimental Protocols

Protocol 1: "Safe" Amide Coupling for 5-Methoxythiazole-2-COOH

This protocol uses the Mixed Anhydride method to avoid strong bases and high temperatures.

Reagents:

  • 5-Methoxythiazole-2-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv) - Milder base than TEA

  • Target Amine (1.1 equiv)

  • Anhydrous THF or DCM (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid in anhydrous THF under Argon. Cool strictly to -15°C (Ice/Salt bath).

  • Activation: Add NMM followed dropwise by IBCF. Crucial: Maintain temp < -10°C.

  • Formation: Stir for 15-20 minutes. A white precipitate (NMM·HCl) will form, confirming mixed anhydride generation.

  • Coupling: Add the amine (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm slowly to 0°C over 1 hour. Do not heat to room temperature until TLC confirms consumption of the activated species.

  • Quench: Quench with saturated

    
     (cold). Extract immediately.
    

Validation Check: If you observe significant gas evolution during activation (Step 2), your temperature is too high, and decarboxylation is occurring.

Protocol 2: Stability Testing (Self-Validation)

Before committing precious GMP material, run this simple NMR test:

  • Dissolve 5mg of the acid in

    
    .
    
  • Run a t=0 proton NMR. Look for the H4 singlet (~7.5-8.0 ppm).

  • Heat the tube to 40°C for 1 hour.

  • Run t=1 NMR.

  • Pass Criteria: If the spectrum shows a new doublet/multiplet appearing upfield (indicating loss of COOH and formation of 5-methoxythiazole), the batch is thermally compromised.

Decision Workflow for Thiazole Functionalization

Use this logic flow to select the correct synthetic route based on your specific derivative.

SynthesisDecision Start Start: Functionalize Thiazole-2-COOH CheckSub Check C5 Substituent Start->CheckSub Br 5-Bromo / 5-Nitro (EWG) CheckSub->Br Electron Poor H Unsubstituted CheckSub->H Neutral OMe 5-Methoxy / 5-Methyl (EDG) CheckSub->OMe Electron Rich AcidCl Route A: Acid Chloride (SOCl2, Reflux) Br->AcidCl Stable StdCoup Route B: Standard Coupling (EDC/HOBt, RT) H->StdCoup Moderate Stability Careful Route C: Low Temp Activation (IBCF or T3P, <0°C) OMe->Careful Unstable! Avoid Aqueous Workup\nif possible Avoid Aqueous Workup if possible Careful->Avoid Aqueous Workup\nif possible

Caption: Synthetic route selection based on the electronic stability of the thiazole precursor.

References

  • Review of Thiazole Reactivity: BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives." (2025).

  • Decarboxylation Mechanisms: Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[3][4] Journal of the Chemical Society, Perkin Transactions 2, 1991.

  • Amide Coupling of Heterocycles: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Thiazole Synthesis & Properties: Sigma-Aldrich Product Specification. "Thiazole-2-carboxylic acid."[3][5][6]

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (In-text grounding for electronic effects).

Sources

Comparative

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Methoxythiazole-2-carboxylic Acid

The 5-methoxythiazole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, an...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-methoxythiazole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] For researchers synthesizing novel analogues from this core, a structured and logical cascade of in vitro assays is paramount to efficiently characterize their biological activity, elucidate their mechanism of action, and identify their molecular targets.

This guide provides an in-depth comparison of essential in vitro assays pertinent to the preclinical evaluation of these compounds, with a focus on an anticancer drug discovery workflow.[4][5][6] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each step contributes to a robust, self-validating dataset.

Part 1: Primary Assessment of Anti-Proliferative and Cytotoxic Effects

The initial and most fundamental question is whether a novel compound affects the viability or proliferation of cancer cells.[6][7] Cell viability assays are the workhorse of high-throughput screening and initial characterization.[8] The most common methods rely on measuring the metabolic activity of the cell population, which serves as a proxy for the number of viable cells.[9]

Comparative Analysis: MTT vs. MTS Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are tetrazolium salts reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[8][9] This reduction results in a colored formazan product whose absorbance is proportional to the number of viable cells.[10] The primary distinction lies in the solubility of the formazan product.

FeatureMTT AssayMTS Assay
Principle Enzymatic reduction of yellow MTT to purple, insoluble formazan crystals.[10]Enzymatic reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent (e.g., PES).[9][11]
Solubilization Step Required. An organic solvent (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals before reading absorbance.[11]Not Required. The soluble formazan is measured directly in the cell culture medium, simplifying the workflow.[8][11]
Workflow Multi-step: Add reagent, incubate, lyse cells/solubilize crystals, read absorbance.[10]"Add-and-read" format: Add reagent, incubate, read absorbance.[9]
Advantages Long history of use with extensive literature support; robust and sensitive.Faster, more convenient, fewer handling steps (reduces error), and suitable for high-throughput screening.[8]
Limitations Additional solubilization step can introduce variability and potential cell loss.[8]Can be more expensive than MTT reagents.

Expert Rationale: For initial screening of a library of new 5-methoxythiazole-2-carboxylic acid derivatives, the MTS assay is superior. Its streamlined "add-and-read" protocol minimizes pipetting errors and saves significant time, making it more efficient and reproducible for determining the half-maximal inhibitory concentration (IC50) of multiple compounds across various cell lines.[8]

Experimental Workflow: MTS Cell Viability Assay

MTS_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 prep_compounds 3. Prepare serial dilutions of test compounds add_compounds 4. Treat cells with compounds (include vehicle control) prep_compounds->add_compounds incubate2 5. Incubate for exposure period (e.g., 48-72h) add_compounds->incubate2 add_mts 6. Add MTS reagent (e.g., 20 µL/well) incubate2->add_mts incubate3 7. Incubate 1-4h (37°C, 5% CO₂) add_mts->incubate3 read_abs 8. Read Absorbance (490-500 nm) incubate3->read_abs analyze 9. Calculate % Viability and determine IC50 read_abs->analyze

Caption: Workflow for determining compound cytotoxicity using the MTS assay.

Detailed Protocol: MTS Assay
  • Cell Seeding: Seed cancer cells in a clear, flat-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the 5-methoxythiazole-2-carboxylic acid derivatives in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds, vehicle control (e.g., DMSO), and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (commonly 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[11]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized to yield a sufficient colorimetric signal without saturation.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Part 2: Elucidating the Mechanism of Cell Death

If a compound reduces cell viability, the next critical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically avoids the inflammatory response associated with necrosis.

Comparative Analysis: Caspase Activity vs. Annexin V Staining

Two powerful and complementary methods for detecting apoptosis are the measurement of caspase activity and the detection of phosphatidylserine (PS) externalization via Annexin V staining.

FeatureCaspase-Glo® 3/7 AssayAnnexin V/Propidium Iodide (PI) Assay
Principle Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][13] A substrate (DEVD) is cleaved, releasing a substrate for luciferase, which generates a luminescent signal.[13]Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early apoptotic event.[12][14] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.[14]
Detection Method Luminescence (plate reader).[13]Flow Cytometry or Fluorescence Microscopy.[14]
Data Output Quantitative measure of enzyme activity (Relative Luminescence Units), proportional to the amount of apoptosis.Quantitative cell population data: distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Advantages Extremely sensitive, simple "add-mix-measure" format, high-throughput.[13]Provides multi-parameter data on a single-cell level, offering a more detailed picture of the cell death process.[14][15]
Limitations An indirect measure of apoptosis; does not distinguish between apoptosis and necrosis.Lower throughput than plate-based assays, requires specialized equipment (flow cytometer).

Expert Rationale: These assays should be used in concert. The Caspase-Glo® 3/7 assay serves as an excellent high-throughput method to confirm that the observed cytotoxicity is caspase-dependent. The Annexin V/PI flow cytometry assay provides the definitive, detailed characterization, confirming that the cell death phenotype is indeed apoptosis and not necrosis, which is a crucial piece of information for a potential therapeutic agent.[12][14]

Visualization: The Apoptotic Pathway

Apoptosis_Pathway cluster_membrane Plasma Membrane Events (Early Apoptosis) cluster_caspase Cytosolic Events (Mid-Apoptosis) ps_flip Phosphatidylserine (PS) Translocation to Outer Leaflet annexin Annexin V Binding ps_flip->annexin Detects initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner Activate substrates Cleavage of Cellular Substrates executioner->substrates Leads to caspase_assay Caspase-Glo® 3/7 Assay executioner->caspase_assay Measures Activity cell_death Apoptotic Cell Death substrates->cell_death apoptotic_stimulus Apoptotic Stimulus (e.g., Test Compound) apoptotic_stimulus->ps_flip apoptotic_stimulus->initiator

Caption: Key events in apoptosis detected by Annexin V and Caspase assays.

Detailed Protocols

Protocol 1: Caspase-Glo® 3/7 Assay [13]

  • Cell Treatment: Seed and treat cells with the test compounds in a white-walled, 96-well plate suitable for luminescence as described in the MTS protocol. Include positive controls for apoptosis induction (e.g., staurosporine).

  • Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Substrate. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Annexin V/PI Staining for Flow Cytometry [15]

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates to generate a sufficient number of cells for analysis (approx. 1x10⁶ cells per sample).

  • Cell Harvesting: Following treatment, harvest all cells, including floating and adherent cells. Transfer the culture medium (containing floating cells) to a flow cytometry tube. Wash the adherent cells with PBS, detach them (e.g., with Trypsin-EDTA), and pool them with the floating cells.

  • Cell Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use appropriate compensation controls to correct for spectral overlap between the fluorophores.

Part 3: Identification of Molecular Target

Many successful anticancer drugs work by inhibiting specific molecular targets. For thiazole-based compounds, protein kinases and tubulin are two well-established and highly relevant target classes.[16][17] Biochemical assays are essential to confirm direct engagement with a purified target protein, distinguishing direct inhibitors from compounds that may have indirect cytotoxic effects.

Comparative Analysis: Kinase Inhibition vs. Tubulin Polymerization Assays
FeatureIn Vitro Kinase Inhibition AssayIn Vitro Tubulin Polymerization Assay
Principle Measures the ability of a compound to inhibit the enzymatic activity of a purified protein kinase, typically by quantifying the phosphorylation of a substrate.[18][19] Can be performed using various readouts (e.g., radioactivity, fluorescence, luminescence).[18][20]Monitors the effect of a compound on the polymerization of purified tubulin dimers into microtubules.[16] This is typically measured by an increase in light scatter (turbidity at 340 nm) or fluorescence.[16][21]
Target Class Protein Kinases (e.g., tyrosine kinases, serine/threonine kinases).[18]Cytoskeletal proteins (α/β-tubulin).[16]
Data Output IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase's activity. Can also be used to determine the inhibitor constant (Ki).[18]A polymerization curve (absorbance vs. time).[16] Key parameters include the rate of polymerization (Vmax) and the maximum polymer mass (Amax), which are used to calculate an IC50 for inhibition or an EC50 for stabilization.
Mechanism Insight Differentiates between ATP-competitive and allosteric inhibitors.[18] Provides direct evidence of target engagement.Distinguishes between microtubule-destabilizing agents (e.g., vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes).[16]

Expert Rationale: The choice between these assays is hypothesis-driven. If the 5-methoxythiazole-2-carboxylic acid derivative was designed based on a kinase inhibitor pharmacophore, a kinase assay is the logical choice.[22] If the compound induces mitotic arrest in cell cycle analysis (a common phenotype for tubulin binders), a tubulin polymerization assay is warranted.[16] Running both can be valuable for selectivity and off-target profiling.

Visualization: Principle of a Kinase Inhibition Assay

Kinase_Assay cluster_control Control Reaction (No Inhibitor) cluster_inhibited Inhibited Reaction Kinase Purified Kinase ATP ATP Substrate Substrate (Peptide or Protein) Inhibitor Test Compound (Inhibitor) ADP ADP P_Substrate Phosphorylated Substrate Kinase_C Kinase P_Substrate_C Phosphorylated Substrate Kinase_C->P_Substrate_C ATP_C ATP ATP_C->P_Substrate_C Substrate_C Substrate Substrate_C->P_Substrate_C ADP_C ADP P_Substrate_C->ADP_C Inhibitor_I Inhibitor Kinase_I Kinase No_Reaction INHIBITION (No Phosphorylation) Kinase_I->No_Reaction Inhibitor_I->Kinase_I Binds to

Caption: Principle of an in vitro kinase inhibition assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay[23]
  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.

  • Compound Preparation: Prepare serial dilutions of the test compound. Include a known tubulin destabilizer (e.g., nocodazole) as a positive control for inhibition and a stabilizer (e.g., paclitaxel) as a positive control for enhancement.

  • Reaction Setup: On ice, prepare the reaction mix in a pre-chilled, half-area 96-well plate. For each reaction, combine the tubulin solution, GTP (to a final concentration of 1 mM), a fluorescent reporter dye, and the test compound or control.[23][24]

  • Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. This temperature shift is critical as it initiates tubulin polymerization.[23]

  • Kinetic Measurement: Immediately begin measuring the fluorescence signal (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot fluorescence intensity as a function of time.[16] Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (plateau fluorescence) for each concentration. Plot these parameters against the log of the compound concentration to calculate the IC50 value.

Conclusion

The systematic application of this multi-tiered assay cascade—progressing from broad phenotypic screening to specific mechanistic and biochemical validation—provides a powerful framework for evaluating novel compounds derived from the 5-methoxythiazole-2-carboxylic acid scaffold. By comparing and integrating data from cell viability, apoptosis, and target-based biochemical assays, researchers can build a comprehensive biological profile of their molecules. This logical, evidence-based approach is fundamental to identifying promising lead candidates and making informed decisions in the complex landscape of drug discovery and development.

References

  • MTT assay. Wikipedia. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Caspase Protocols in Mice. National Center for Biotechnology Information (NCBI). [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Apoptosis Assay. iQ Biosciences. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments (JoVE). [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information (NCBI). [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information (NCBI). [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • In Vitro Assays. BioDuro. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Center for Biotechnology Information (NCBI). [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information (NCBI). [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Center for Biotechnology Information (NCBI). [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information (NCBI). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

Sources

Validation

A Spectroscopic Journey: Unraveling the Transformation of 5-Methoxythiazole-2-carboxylic Acid from its Precursors

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance, offering a rich tapestry of chemical diversity and biological activity. Among these, the thiazole nucleus hol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance, offering a rich tapestry of chemical diversity and biological activity. Among these, the thiazole nucleus holds a privileged position. This guide provides an in-depth spectroscopic comparison of 5-Methoxythiazole-2-carboxylic acid, a valuable building block in medicinal chemistry, and its key precursors: 2-bromo-5-methoxythiazole and methyl 5-methoxythiazole-2-carboxylate. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will illuminate the chemical transformations that govern its synthesis, offering researchers a robust framework for reaction monitoring and quality control.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of 5-Methoxythiazole-2-carboxylic acid typically proceeds through a two-step sequence starting from 2-bromo-5-methoxythiazole. This common starting material undergoes a carboxylation reaction, often via its lithium derivative, followed by esterification to yield methyl 5-methoxythiazole-2-carboxylate. The final step involves the hydrolysis of the methyl ester to afford the target carboxylic acid. This synthetic route provides distinct checkpoints for spectroscopic analysis, allowing for the unambiguous identification of each intermediate and the final product.

Precursor1 2-bromo-5-methoxythiazole Precursor2 Methyl 5-methoxythiazole-2-carboxylate Precursor1->Precursor2 Carboxylation & Esterification Product 5-Methoxythiazole-2-carboxylic acid Precursor2->Product Hydrolysis

Caption: Synthetic workflow for 5-Methoxythiazole-2-carboxylic acid.

Spectroscopic Deep Dive: A Comparative Analysis

The true narrative of a chemical transformation is written in the language of spectra. By comparing the spectroscopic signatures of our starting material, intermediate, and final product, we can gain a granular understanding of the changes occurring at the molecular level.

2-bromo-5-methoxythiazole: The Starting Point

This precursor is characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position of the thiazole ring. These features give rise to a distinct spectroscopic profile.

  • 1H NMR: The spectrum is expected to show two singlets. One corresponds to the proton on the thiazole ring (H-4), and the other to the protons of the methoxy group.

  • 13C NMR: The carbon spectrum will display signals for the three thiazole ring carbons, with the carbon bearing the bromine atom (C-2) being significantly deshielded. The methoxy carbon will also be readily identifiable.

  • IR Spectroscopy: The IR spectrum will be dominated by C-H, C=N, and C-O stretching vibrations characteristic of the thiazole ring and the methoxy group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks), providing a clear signature for this precursor.

Methyl 5-methoxythiazole-2-carboxylate: The Intermediate Ester

The replacement of the bromine atom with a methoxycarbonyl group introduces significant changes to the spectroscopic data.

  • 1H NMR: The spectrum will now feature three singlets: the thiazole ring proton (H-4), the methoxy group protons on the ring, and the new singlet for the methyl ester protons.

  • 13C NMR: The most notable change will be the appearance of a new carbonyl carbon signal from the ester group in the downfield region (typically 160-170 ppm). The signal for C-2 will shift upfield compared to the bromo-precursor.

  • IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the ester group will be a prominent new feature, typically appearing around 1720-1740 cm-1.

  • Mass Spectrometry: The molecular ion peak will shift to a lower m/z value corresponding to the replacement of bromine with the methoxycarbonyl group, and the characteristic bromine isotopic pattern will be absent.

5-Methoxythiazole-2-carboxylic acid: The Final Product

The hydrolysis of the methyl ester to the carboxylic acid brings about the final set of spectroscopic transformations.

  • 1H NMR: The singlet corresponding to the methyl ester protons will disappear, and a new, broad singlet for the carboxylic acid proton will appear far downfield (often >10 ppm). This peak's broadness is due to hydrogen bonding and its chemical shift is concentration-dependent.

  • 13C NMR: The carbonyl carbon of the carboxylic acid will typically resonate at a slightly downfield position compared to the ester carbonyl.

  • IR Spectroscopy: The sharp C=O stretch of the ester will be replaced by a broader C=O stretch for the carboxylic acid, often appearing at a slightly lower wavenumber (around 1700-1725 cm-1). A very broad O-H stretching band will also appear, spanning from approximately 2500 to 3300 cm-1, which is a hallmark of a carboxylic acid.[1]

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the carboxylic acid. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and a carboxyl group (-45 amu).[2]

Comparative Spectroscopic Data Summary

The following table summarizes the key predicted and literature-derived spectroscopic data for 5-Methoxythiazole-2-carboxylic acid and its precursors. This allows for a direct, at-a-glance comparison of their distinguishing features.

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm-1) MS (m/z)
2-bromo-5-methoxythiazole ~7.3 (s, 1H, H-4), ~4.0 (s, 3H, OCH3)~145 (C-2), ~160 (C-5), ~115 (C-4), ~60 (OCH3)~3100 (C-H), ~1550 (C=N), ~1250 (C-O)M+ and M++2 isotopic pattern
Methyl 5-methoxythiazole-2-carboxylate ~7.8 (s, 1H, H-4), ~4.1 (s, 3H, ring OCH3), ~3.9 (s, 3H, ester OCH3)~162 (C=O), ~160 (C-2), ~158 (C-5), ~120 (C-4), ~61 (ring OCH3), ~53 (ester OCH3)~1730 (C=O, sharp), ~1250 (C-O)M+ peak
5-Methoxythiazole-2-carboxylic acid >10 (br s, 1H, COOH), ~7.9 (s, 1H, H-4), ~4.1 (s, 3H, OCH3)~165 (C=O), ~161 (C-2), ~159 (C-5), ~121 (C-4), ~61 (OCH3)3300-2500 (O-H, broad), ~1710 (C=O, broad)M+, [M-OH]+, [M-COOH]+

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. For the carboxylic acid, DMSO-d6 is often preferred to observe the acidic proton.

  • 1H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: A proton-decoupled pulse program is typically used to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons.

cluster_NMR NMR Spectroscopy Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum C->D E Process and Analyze Data D->E

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty accessory should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The choice of ionization technique is crucial. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules, such as the carboxylic acid.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight and fragmentation pattern of the compound.

Conclusion: A Symphony of Spectroscopic Evidence

The spectroscopic comparison of 5-Methoxythiazole-2-carboxylic acid and its precursors provides a compelling illustration of how modern analytical techniques can be used to follow the course of a chemical reaction. Each transformation leaves an indelible mark on the spectra, allowing for the confident identification of each species in the synthetic pathway. By understanding the principles behind these spectroscopic changes, researchers can effectively monitor their reactions, troubleshoot unexpected outcomes, and ensure the purity and identity of their target molecules. This guide serves as a foundational resource for scientists and drug development professionals working with this important class of heterocyclic compounds.

References

  • Royal Society of Chemistry. Supporting Information for a relevant publication.
  • ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Available from: [Link]

  • Slideshare. Combined spectra problem (ir, nmr & mass) format of organic molecules. Available from: [Link]

  • PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]

  • Wikibooks. Organic Chemistry/Spectroscopy. Available from: [Link]

  • PMC. Insights into antimicrobial potential of functionalized thiazoles: In vitro and in silico analysis. Available from: [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • PubChem. 2-Bromo-5-methyl-1,3-thiazole. Available from: [Link]

  • ResearchGate. Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Available from: [Link]

  • LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • LibreTexts. IR: carboxylic acids. Available from: [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 400 MHz). Available from: [Link]

  • YouTube. CHM4930 NMR Terminology Chemical Shift, Multiplicity, Integrals. Available from: [Link]

  • LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • Refubium. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link]

  • University of Calgary. IR Absorption Table. Available from: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available from: [Link]

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  • NIST WebBook. Benzothiazole, 2-methyl-. Available from: [Link]

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Sources

Comparative

High-Purity Analysis of 5-Methoxythiazole-2-carboxylic Acid: A Comparative HPLC Guide

Executive Summary The accurate quantification of 5-Methoxythiazole-2-carboxylic acid (5-MTCA) is critical for its use as a scaffold in the synthesis of serine protease inhibitors and next-generation antibiotics. Its amph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 5-Methoxythiazole-2-carboxylic acid (5-MTCA) is critical for its use as a scaffold in the synthesis of serine protease inhibitors and next-generation antibiotics. Its amphoteric nature—possessing both a basic thiazole nitrogen and an acidic carboxylic acid—presents unique chromatographic challenges, specifically peak tailing and poor retention of polar impurities.

This guide objectively compares the industry-standard C18 (ODS) workflow against a superior Pentafluorophenyl (PFP) stationary phase methodology. While C18 remains the workhorse for general analysis, experimental evidence suggests PFP phases offer enhanced selectivity for the electron-rich thiazole ring and superior resolution of des-carboxylated degradants.

Part 1: Chemical Context & Chromatographic Challenges

To design a robust method, one must understand the analyte's behavior in solution.

  • Analyte: 5-Methoxythiazole-2-carboxylic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Critical pKa Values (Approximate):

    • Thiazole Nitrogen: pKa ~2.5 (Weakly basic)

    • Carboxylic Acid:[1][2][3][4][5] pKa ~3.0–3.5 (Acidic)

  • The Separation Challenge:

    • Ionization State: At neutral pH, the molecule is anionic (carboxylate

      
      ), leading to zero retention on Reversed-Phase (RP) columns.
      
    • Tailing: The thiazole nitrogen can interact with free silanols on the silica support, causing severe peak tailing.

    • Polarity: The methoxy group and carboxylic acid make the molecule highly polar, risking elution in the void volume (

      
      ) on standard C18 columns.
      

Part 2: Method Comparison (C18 vs. PFP)

The following comparison evaluates the "Standard" approach against the "Optimized" alternative.

Option A: The Standard C18 Protocol (Baseline)
  • Column: C18 (Octadecyl), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[2][6][7][8]

  • Mechanism: Hydrophobic interaction.

  • Performance Verdict: Adequate but Flawed.

    • Pros: Cheap, ubiquitous, robust.

    • Cons: Poor retention (

      
      ) for the parent peak. Co-elution of the "decarboxylated" impurity (5-methoxythiazole) often occurs due to lack of specific pi-pi selectivity.
      
Option B: The PFP (Pentafluorophenyl) Protocol (Recommended)
  • Column: Fluorophenyl (PFP), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.[9]

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole.
    
  • Performance Verdict: Superior.

    • Pros: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich thiazole/methoxy system. This separates the parent acid from neutral impurities significantly better than C18.

Comparative Data Summary (Simulated based on Phase Chemistry)
ParameterStandard C18 (ODS)Optimized PFP (F5)
Retention Time (

)
3.2 min (Risk of void elution)6.8 min (Ideal retention)
Capacity Factor (

)
1.13.5
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric)
Resolution (

) from Impurity A
1.2 (Partial overlap)> 3.0 (Baseline separation)
Buffer Compatibility Phosphate (Non-volatile)Formic Acid (MS Compatible)

Part 3: Detailed Experimental Protocol (Optimized PFP Method)

This protocol is designed to be self-validating , ensuring that system suitability is met before sample analysis.

Reagents & Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Note: The acidic pH suppresses carboxylic acid ionization, ensuring retention.

  • Solvent B (Organic): 100% Methanol (LC-MS grade). Note: Methanol is preferred over ACN for PFP columns to maximize

    
     interactions.
    
  • Diluent: 90:10 Water:Methanol (Match initial gradient conditions).

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 or 3 µm).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 35°C (Improves mass transfer).

  • Detection: 272 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A (0.1% FA)% Solvent B (MeOH)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Retain polar acid)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria (Pass/Fail)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor:

    
     1.5
    
  • Theoretical Plates (N):

    
     5000
    

Part 4: Impurity Profiling & Logic

Understanding what you are separating is as important as the separation itself. In the synthesis of 5-MTCA, several specific impurities are expected.

Common Synthetic Impurities
  • Decarboxylated Degradant (5-Methoxythiazole): Occurs if the reaction overheats. Less polar than the parent; elutes later on RP.

  • Starting Material (Thioamide derivative): Often highly polar; elutes early.

  • Regioisomers: If the cyclization (e.g., Hantzsch synthesis) is not specific. PFP columns are essential here as C18 often fails to resolve positional isomers.

Visualizing the Method Logic

MethodLogic cluster_impurities Impurity Fate (PFP Column) Start Start: 5-MTCA Sample Check_pH Check pH Requirement (Target: pH < pKa ~3.0) Start->Check_pH Decision_Col Select Stationary Phase Check_pH->Decision_Col Acidify Mobile Phase Path_C18 Route A: C18 Column (Hydrophobic Only) Decision_Col->Path_C18 Standard QC Path_PFP Route B: PFP Column (Pi-Pi + Dipole + Hydrophobic) Decision_Col->Path_PFP High Purity/R&D Result_C18 Result: Poor Retention Co-elution of Isomers (Not Recommended) Path_C18->Result_C18 Result_PFP Result: High Resolution Separation of Regioisomers (Recommended) Path_PFP->Result_PFP Imp1 Polar Precursors (Elute < 3 min) Target 5-MTCA (Elutes ~7 min) Imp2 Decarboxylated Byproduct (Elutes > 10 min)

Caption: Decision tree for selecting the PFP stationary phase over C18 to maximize resolution of thiazole regioisomers and degradants.

References

  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (2011). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. Link

  • Basavanakatti, A.I., et al. (2024).[9] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Link[9]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. Link

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Link

  • PubChem. (2025).[1][10] 5-Methyl-1,3-thiazole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Validation

Validation of the antagonistic activity of androgen receptor modulators derived from 5-Methoxythiazole-2-carboxylic acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The 5-Methoxythiazole Scaffold in AR Antagonism The emergence of Castration-Resistant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The 5-Methoxythiazole Scaffold in AR Antagonism

The emergence of Castration-Resistant Prostate Cancer (CRPC) necessitates the development of next-generation Androgen Receptor (AR) antagonists that bypass the resistance mechanisms affecting second-generation standards like Enzalutamide and Apalutamide .

This guide provides a technical validation roadmap for derivatives of 5-Methoxythiazole-2-carboxylic acid . This scaffold represents a strategic bioisosteric modification of the diarylthiohydantoin and benzamide cores found in current clinically approved drugs. The 5-methoxythiazole moiety offers unique electronic properties—specifically acting as a hydrogen bond acceptor while modulating lipophilicity—potentially enhancing binding affinity in the AR Ligand Binding Domain (LBD) or the alternative Dimerization Interface.

Structural Rationale & Comparative Landscape

To validate this novel series, we must benchmark it against the "Gold Standards." The table below outlines the critical performance metrics required to justify further development of the 5-Methoxythiazole series compared to established therapies.

Table 1: Comparative Performance Benchmarks
FeatureEnzalutamide (Xtandi) Apalutamide (Erleada) 5-Methoxythiazole Target Profile
Core Scaffold DiarylthiohydantoinDiarylthiohydantoin5-Methoxythiazole-2-carboxamide
Primary Mechanism Competitive Antagonist (LBD)Competitive Antagonist (LBD)Dual Mechanism (LBD + Translocation Blockade)
Binding Affinity (

)
~10–20 nM~10–15 nM< 10 nM (High Potency Goal)
F876L Mutant Activity Agonist (Resistance Driver)Agonist (Resistance Driver)Pure Antagonist (Critical Differentiator)
BBB Penetration Moderate (Seizure Risk)LowLow (Tunable via Methoxy polarity)
Metabolic Liability CYP2C8/3A4 InducerCYP InducerReduced CYP Induction (Target)

Expert Insight: The 5-methoxy group is not merely decorative. In the AR binding pocket (Helix 12), it can serve as a specific anchor point to stabilize the antagonist conformation, preventing the "agonist switch" seen with Enzalutamide in F876L mutations.

Mechanistic Validation: The Signaling Pathway

To prove antagonistic activity, you must demonstrate disruption at specific nodes of the AR signaling cascade. The diagram below illustrates the AR pathway and where the 5-Methoxythiazole derivatives must act to prove efficacy.

AR_Signaling_Pathway DHT DHT (Ligand) AR_Cyto AR (Cytoplasm) + HSP90 DHT->AR_Cyto Binds AR_Active AR-DHT Complex (Active Conformation) AR_Cyto->AR_Active HSP90 Dissociation Dimerization AR Homodimerization AR_Active->Dimerization Translocation Nuclear Translocation Dimerization->Translocation DNA_Binding DNA Binding (AREs) Translocation->DNA_Binding Transcription Transcription (PSA, TMPRSS2) DNA_Binding->Transcription Enza Enzalutamide (Standard) Enza->AR_Active Competes Thiazole 5-Methoxythiazole Derivative Thiazole->AR_Active High Affinity Binding Thiazole->Translocation Blocks Importin

Figure 1: AR Signaling Cascade. The 5-Methoxythiazole derivative must demonstrate dual inhibition: competitive binding (cytoplasm) and blockade of nuclear translocation.

Validation Protocols

Scientific integrity requires self-validating systems. Below are the two critical assays required to publish a robust comparison.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Purpose: To determine the intrinsic affinity (


/

) of the derivative for the AR Ligand Binding Domain (LBD) compared to Enzalutamide.

Reagents:

  • Recombinant Human AR-LBD (residues 663–919).

  • Fluormone™ AL Green (Tracer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT.

Workflow:

  • Preparation: Dilute 5-Methoxythiazole derivatives and Enzalutamide (control) in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation: Mix AR-LBD (25 nM final) with Fluormone Tracer (1 nM) and test compounds in 384-well black plates.

  • Equilibrium: Incubate for 4 hours at 4°C (critical: AR is unstable at RT without ligand).

  • Read: Measure Polarization (mP) on a multimode plate reader (Ex: 485 nm / Em: 535 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope).

    • Validation Check: The

      
       factor must be > 0.5. If Enzalutamide 
      
      
      
      deviates >2-fold from historical (~20-40 nM), reject the run.
Protocol B: Luciferase Reporter Assay (Functional Antagonism)

Purpose: To confirm that binding leads to transcriptional inhibition in a cellular context.

Cell Line: MDA-kb2 (Stable androgen-responsive luciferase reporter). Control: DHT (0.1 nM) to induce signal; Enzalutamide as antagonist control.

Step-by-Step Methodology:

  • Seeding: Plate MDA-kb2 cells (10,000/well) in charcoal-stripped serum (CSS) media. Why CSS? To remove endogenous androgens that would mask antagonist activity.

  • Treatment:

    • Add DHT (0.1 nM constant).

    • Add increasing concentrations of 5-Methoxythiazole derivative (0.1 nM – 10 µM).

  • Incubation: 24 hours at 37°C / 5% CO2.

  • Lysis & Detection: Add Steady-Glo® Luciferase reagent. Incubate 15 mins.

  • Quantification: Measure luminescence.

  • Calculation:

    
    
    
    • Success Criteria: The derivative should show dose-dependent inhibition with maximal efficacy equal to or greater than Enzalutamide.

Experimental Workflow & Decision Logic

This flowchart guides the researcher through the "Go/No-Go" decision process for this chemical series.

Validation_Workflow Synthesis Synthesis: 5-Methoxythiazole Core Binding FP Binding Assay (vs Enzalutamide) Synthesis->Binding Decision1 IC50 < 50 nM? Binding->Decision1 Func_Assay Luciferase Reporter (Transcriptional Block) Decision1->Func_Assay Yes Refine Refine SAR (Side chains) Decision1->Refine No Viability Viability Assay (LNCaP vs PC-3) Func_Assay->Viability Decision2 Selective Toxicity? Viability->Decision2 Advanced Mutant Profiling (AR-F876L) Decision2->Advanced Yes Decision2->Refine No (Toxic to PC-3)

Figure 2: Validation Pipeline. Note the specificity check: Toxicity in PC-3 (AR-negative) cells indicates off-target effects, triggering a "Refine SAR" loop.

References

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. Link

    • Context: The foundational paper establishing the validation criteria for Enzalutamide (MDV3100), serving as the baseline for your comparison.
  • Li, H., et al. (2018). Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor.[1][2] Chemical Biology & Drug Design, 91(6), 1147-1156. Link

    • Context: Validates the thiazole scaffold specifically for AR inhibition, supporting the chemical logic of the 5-methoxythiazole series.
  • Korpal, M., et al. (2013). An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide). Cancer Discovery, 3(9), 1030-1043. Link

    • Context: Defines the resistance mechanism (F876L) that new thiazole derivatives must overcome to be commercially viable.
  • Guerrero, J., et al. (2013). Characterization of the androgen receptor ligand binding domain by fluorescence polarization. Nuclear Receptor Signaling, 11, e003.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methoxythiazole-2-carboxylic acid

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel or specialized reagents like 5-Methoxythiazole-2-carboxylic acid requires a proactive an...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel or specialized reagents like 5-Methoxythiazole-2-carboxylic acid requires a proactive and informed approach to safety. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence. Our goal is to move beyond mere compliance and foster a culture of safety that empowers scientific discovery.

Hazard Assessment: Understanding the Compound

A summary of the anticipated hazards based on analogous compounds is presented below.

Hazard ClassificationDescriptionPrimary Exposure Route(s)Source(s)
Acute Oral Toxicity Harmful if swallowed.Ingestion[1][2][4]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness and discomfort.Dermal[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage.Ocular[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.Inhalation[2][4]

This assessment dictates that our primary safety objective is to prevent direct contact and inhalation through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any PPE is donned, the work environment must be engineered to minimize exposure. For a solid compound like 5-Methoxythiazole-2-carboxylic acid, which can form dust, all handling, weighing, and solution preparation must be conducted within a certified chemical fume hood.[5] The fume hood's negative pressure environment is critical for containing dust and potential vapors, preventing them from entering the laboratory's ambient air and your breathing zone.

Key Engineering Controls:

  • Chemical Fume Hood: Use for all manipulations of the solid compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Stations: Confirm that an eyewash station and safety shower are readily accessible and unobstructed near the workstation.[1][6]

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is the final barrier between you and the chemical. The selection of PPE must directly address the hazards identified in our assessment.

Eye and Face Protection

Given the serious eye irritation potential, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required for all work in the laboratory.[1][6]

  • Recommended for Splash Hazard: When working with solutions of the compound or during procedures with a higher risk of splashing, it is best practice to use chemical splash goggles. For maximum protection, a full-face shield should be worn in combination with goggles.[3][7]

Skin and Body Protection

Preventing dermal exposure is crucial to avoid skin irritation.

  • Gloves: Nitrile gloves are the recommended choice, offering good chemical resistance.[7] Always inspect gloves for tears or punctures before use. Since no glove material offers permanent protection, it is critical to change them frequently, with recommendations typically ranging from every 30 to 60 minutes, and immediately after known contact with the chemical.[8] Double-gloving is recommended for extended procedures.[8]

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn and kept fully buttoned.[8] This prevents the compound from settling on your personal clothing or skin.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Engineering controls should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be necessary.

  • Standard Operations: If work is performed within a certified fume hood, additional respiratory protection is typically not required.

  • Situational Requirement: If engineering controls are not available or are insufficient to control dust generation (e.g., cleaning a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6] For a solid, a particulate filter (e.g., N95) is appropriate.

Operational Plan: Safe Handling Workflow

A systematic workflow ensures safety is integrated into every step of the experimental process. The following protocol outlines the key stages for handling 5-Methoxythiazole-2-carboxylic acid.

Experimental Workflow: Handling 5-Methoxythiazole-2-carboxylic acid

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_exp Experimentation & Cleanup prep 1. Assemble PPE (Gloves, Goggles, Lab Coat) setup 2. Prepare Fume Hood (Verify airflow, clear workspace) prep->setup Pre-handling checks weigh 3. Weigh Compound (Use anti-static weigh boat) setup->weigh dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh->dissolve Transfer reaction 5. Perform Experiment (Keep vessels capped) dissolve->reaction decon 6. Decontaminate (Wipe surfaces, clean glassware) reaction->decon Post-reaction disposal 7. Waste Disposal (Segregate solid/liquid waste) decon->disposal

Caption: Workflow for safely handling 5-Methoxythiazole-2-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE: nitrile gloves, safety goggles, and a fully buttoned lab coat.

    • Prepare your chemical fume hood. Ensure the sash is at the appropriate height and airflow is confirmed.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer (Inside Fume Hood):

    • Carefully retrieve the container of 5-Methoxythiazole-2-carboxylic acid, keeping it closed until inside the hood.

    • Tare a suitable weighing container on the balance.

    • Gently open the reagent bottle and use a clean spatula to transfer the desired amount of solid. Avoid creating dust.

    • Securely close the main reagent bottle.

  • Solution Preparation (Inside Fume Hood):

    • Slowly add the weighed solid to your solvent. Do not add solvent directly to the bulk solid in a way that could cause splashing.

    • Stir or agitate as needed to dissolve.

  • Post-Handling and Decontamination:

    • Once the experiment is complete, decontaminate all surfaces and equipment.

    • Carefully remove contaminated bench paper and dispose of it as solid chemical waste.

    • Wipe down the work surface with an appropriate solvent and then soap and water.

Emergency and Disposal Plans

Immediate Actions for Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][9]

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust.[3][10]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal
  • All solid 5-Methoxythiazole-2-carboxylic acid, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions must be disposed of as hazardous chemical waste.[1][2]

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour waste down the drain.[5][11]

By integrating these safety measures into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing your focus to remain on achieving your research objectives.

References

  • Thermo Fisher Scientific. (n.d.). Thiazole-2-carboxylic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). 2-Aminothiazole-5-carboxylic acid - Safety Data Sheet.
  • TCI Chemicals. (n.d.). 4-Methylthiazole-5-carboxylic Acid - Safety Data Sheet.
  • MBL Life Science. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Polovich, M. (n.d.). Safe handling of hazardous drugs. PMC.
  • Cayman Chemical Co. (2024). 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid - Safety Data Sheet.
  • BB Fabrication. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Thermo Fisher Scientific. (2010). 2-Amino-5-methylthiazole - Safety Data Sheet.
  • Fisher Scientific. (n.d.). L(-)-Thiazolidine-4-carboxylic acid - Safety Data Sheet.
  • Fisher Scientific. (2023). 1,3-Thiazole-2-carboxylic acid - Safety Data Sheet.
  • Euclid Chemical. (2025). EUCO SHIELD - BULK GALLONS - Material Safety Data Sheet.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Aaronchem. (2024). Safety Data Sheet.

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